Sulfo-PDBA-DM4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H60ClN3O15S3 |
|---|---|
Molekulargewicht |
978.6 g/mol |
IUPAC-Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-2-sulfobutanoic acid |
InChI |
InChI=1S/C42H60ClN3O15S3/c1-23-12-11-13-31(58-10)42(53)22-29(59-39(52)44-42)24(2)36-41(6,61-36)32(21-34(48)46(8)27-19-26(18-23)20-28(57-9)35(27)43)60-38(51)25(3)45(7)33(47)14-16-40(4,5)63-62-17-15-30(37(49)50)64(54,55)56/h11-13,19-20,24-25,29-32,36,53H,14-18,21-22H2,1-10H3,(H,44,52)(H,49,50)(H,54,55,56)/b13-11-,23-12-/t24-,25+,29+,30?,31-,32+,36+,41+,42+/m1/s1 |
InChI-Schlüssel |
GQSPYHXXAXFCRB-GAXSDDRSSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Sulfo-PDBA-DM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Sulfo-PDBA-DM4, a key component in the development of Antibody-Drug Conjugates (ADCs). We will delve into the distinct roles of its constituent parts—the Sulfo-PDBA linker and the DM4 cytotoxic payload—and detail the sequence of events from cellular targeting to the induction of apoptosis. This guide also provides quantitative efficacy data, detailed experimental protocols, and visual representations of the critical pathways and workflows.
Introduction to this compound
This compound is a drug-linker conjugate designed for the creation of ADCs. It comprises the potent maytansinoid payload, DM4, connected to a sulfonated PDBA (Sulfo-4-(2-pyridyldithio)butanoic acid) linker. This conjugate is covalently attached to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The design of this compound aims to ensure stability in systemic circulation, thereby minimizing off-target toxicity, and to facilitate the specific and efficient release of the cytotoxic payload within cancer cells. The sulfonation of the linker enhances its aqueous solubility, which can improve the pharmacokinetic properties of the resulting ADC.
Overall Mechanism of Action
The therapeutic action of an ADC utilizing this compound is a multi-step process that leverages both the targeting specificity of the antibody and the potent cytotoxicity of the DM4 payload.
-
Targeting and Binding: The mAb component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal-lysosomal pathway.
-
Linker Cleavage: Within the cell, the Sulfo-PDBA linker is cleaved. The PDBA component contains a disulfide bond that is susceptible to reduction. The high concentration of intracellular reducing agents, such as glutathione (B108866) (GSH), facilitates the cleavage of this disulfide bond.[][2] This reductive cleavage is a key step for the release of the payload.
-
Payload Release and Action: The cleavage of the linker liberates the DM4 payload in its active form into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released DM4, a potent anti-mitotic agent, binds to tubulin and disrupts microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
The Sulfo-PDBA Linker: A Closer Look
The Sulfo-PDBA linker is a critical component that dictates the stability and release characteristics of the ADC. It is a cleavable linker designed to be stable in the bloodstream and to release the DM4 payload in the reductive environment of the tumor cell.[]
-
Structure: The PDBA linker contains a pyridyldithio group, which forms a disulfide bond with the thiol group on the DM4 payload. The other end of the linker possesses a reactive group for conjugation to the antibody.
-
Cleavage Mechanism: The disulfide bond within the PDBA linker is the site of cleavage. The intracellular environment has a significantly higher concentration of glutathione (GSH) compared to the bloodstream. This high GSH concentration promotes the reduction of the disulfide bond, leading to the release of the DM4 payload.[][2]
-
Sulfonation: The "Sulfo" prefix indicates the presence of a sulfonate group. This modification increases the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation potential of the ADC, leading to better manufacturing and formulation characteristics.
DM4: The Cytotoxic Payload
DM4, also known as ravtansine, is a derivative of maytansine (B1676224) and a potent microtubule-targeting agent. Maytansinoids are highly cytotoxic compounds that are effective at sub-nanomolar concentrations.
-
Mechanism of Action: DM4 exerts its cytotoxic effect by inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, DM4 disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Data: In Vitro Cytotoxicity
The potency of DM4 and ADCs containing DM4 is typically evaluated by measuring their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of the drug that is required to inhibit the growth of 50% of a cell population.
| Cell Line | Target Antigen | ADC/Payload | Average DAR | IC50 (ng/mL) | Reference |
| N87 | Her2 | 10a-e | 1 to 6 | 13 - 43 | [3] |
| BT474 | Her2 | 10a-e | 1 to 6 | 13 - 43 | [3] |
| HCC1954 | Her2 | 10a-e | 1 to 6 | < 173 | [3] |
| MDA-MB-361-DYT2 | Her2 | 10d, 10e | > 3.5 | ~77 | [3] |
| U87MG | Integrin αVβ3 | Conjugate 2 | N/A | ~10 | [4] |
| SK-MEL-28 | Integrin αVβ3 | Conjugate 2 | N/A | ~20 | [4] |
| SK-OV-3 | Integrin αVβ3 | Conjugate 2 | N/A | ~50 | [4] |
| A549 | Integrin αVβ3 | Conjugate 2 | N/A | >1000 | [4] |
N/A: Not Applicable or Not Available
Experimental Protocols
ADC Internalization Assay via Immunofluorescence Microscopy
This protocol details a method to visualize the internalization of an ADC into target cells.
Materials:
-
Target antigen-positive cells (e.g., BT-474 for an anti-HER2 ADC)
-
Coverslips
-
12-well plates
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Saponin (B1150181) in PBS (permeabilization buffer)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (the ADC of interest)
-
Fluorophore-conjugated secondary antibody that recognizes the primary antibody's species (e.g., Alexa Fluor 488-conjugated goat anti-human IgG)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed target cells onto coverslips in a 12-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the ADC at a predetermined concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization.
-
Fixation: At each time point, wash the cells three times with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.2% saponin in PBS for 10 minutes to permeabilize the cell membrane.[5]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 45 minutes.[6]
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Wash the cells four times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst stain for 10 minutes.
-
Washing: Wash the cells four times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Internalized ADC will appear as punctate fluorescence within the cytoplasm.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of DM4 on the polymerization of tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
DM4 (or the released payload from the ADC)
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., DMSO vehicle)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB. Prepare a working stock of GTP. Prepare serial dilutions of DM4 and control compounds.
-
Assay Mix Preparation: On ice, prepare the tubulin polymerization mix to a final concentration of 3 mg/mL tubulin in GTB containing 1 mM GTP and 10% glycerol.[7]
-
Assay Setup: Pipette 10 µL of the 10x compound dilutions (DM4, controls) into the wells of a pre-warmed 96-well plate.
-
Initiate Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[7][8]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each DM4 concentration relative to the vehicle control and determine the IC50 value.
ADC Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxicity of an ADC and calculate its IC50 value.
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 50 µL of medium and incubate overnight.[9][10]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Add 50 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate at 37°C for 48-144 hours.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Sulfo-PDBA-DM4: Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-PDBA-DM4, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and the underlying mechanism of action of its cytotoxic payload, DM4. Furthermore, it outlines relevant experimental protocols for its synthesis, conjugation, and characterization, serving as a vital resource for researchers in the field of targeted cancer therapy.
Introduction to this compound
This compound is a drug-linker conjugate that plays a pivotal role in the design of ADCs.[1][2] It is comprised of two key moieties: the cytotoxic agent DM4, a potent maytansinoid tubulin inhibitor, and the Sulfo-PDBA linker, a sulfonated, glutathione-cleavable linker.[1][3] The strategic combination of a highly potent payload with a linker designed for controlled intracellular release exemplifies the precision-targeting approach of modern cancer therapeutics.[2][3] The sulfonation of the PDBA linker enhances the aqueous solubility of the conjugate, a critical attribute for formulation and bioconjugation processes.[4]
Chemical Structure and Properties
The this compound conjugate is meticulously designed to ensure stability in systemic circulation while enabling efficient release of the cytotoxic payload within the target cancer cell.[3]
Structure:
The chemical structure of this compound consists of the maytansinoid DM4 connected to the Sulfo-PDBA linker via a disulfide bond. This disulfide bond is susceptible to cleavage by intracellular glutathione, a key feature for targeted drug release.[1][2]
Chemical Properties:
A summary of the key chemical and physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of robust ADC formulations.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₀ClN₃O₁₅S₃ | [1] |
| Exact Mass | 977.287 g/mol | [1] |
| CAS Number | 1461704-01-7 | [1] |
| Appearance | Solid at room temperature | [1] |
| LogP | 5.24 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 17 | [1] |
| Rotatable Bond Count | 16 | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMSO.[5] The sulfonated linker enhances aqueous solubility.[4] | [4][5] |
Table 1: Chemical and Physicochemical Properties of this compound
Mechanism of Action: The DM4 Payload
The cytotoxic potency of this compound is attributed to its maytansinoid payload, DM4.[2] DM4 is a potent inhibitor of tubulin polymerization.[6] By binding to tubulin, it disrupts microtubule dynamics, a process critical for the formation of the mitotic spindle during cell division.[2][6] This interference leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[1]
The following diagram illustrates the signaling pathway of DM4-induced apoptosis:
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Technical Guide to the Role of the DM4 Payload in Sulfo-PDBA-DM4 Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] These "biological missiles" are composed of three critical components: a monoclonal antibody (mAb) for specific targeting of tumor-associated antigens, a highly potent small-molecule cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload.[3] The Sulfo-PDBA-DM4 system utilizes the potent maytansinoid payload, DM4, connected via a sulfonated, cleavable linker to a targeting antibody. This guide provides an in-depth examination of the pivotal role of the DM4 payload within this ADC construct, detailing its mechanism of action, the integrated function of the ADC, and the experimental protocols used for its characterization.
Core Components of the this compound ADC
The efficacy of the this compound ADC is a direct result of the synergistic function of its components.
-
The DM4 Payload: DM4, also known as ravtansine, is a potent antimitotic agent and a derivative of maytansine.[4][5] As a member of the maytansinoid family, its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation and function of microtubules essential for cell division.[3][] This interference leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis).[7][8] Maytansinoids are exceptionally potent, with activity at sub-nanomolar concentrations, making them ideal payloads for ADCs.[3]
-
The Sulfo-PDBA Linker: This component is a thoughtfully engineered linker with two key features. The "Sulfo" group, a sulfonate, is added to enhance water solubility, which facilitates easier conjugation chemistry and can improve the pharmacokinetic properties of the resulting ADC.[][] The "PDBA" (protease-cleavable) portion is designed to be stable in the systemic circulation, preventing premature release of the toxic DM4 payload.[] Once the ADC is internalized into the target cancer cell and trafficked to the lysosome, the linker is cleaved by lysosomal enzymes like proteases, ensuring the release of DM4 only at the site of action.[]
Integrated Mechanism of Action
The therapeutic effect of a this compound ADC is a multi-step process that relies on each component functioning correctly.
-
Targeting and Binding: The mAb component of the ADC circulates in the bloodstream until it identifies and binds to its specific target antigen on the surface of a cancer cell.[]
-
Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex through a process called receptor-mediated endocytosis.[3][]
-
Lysosomal Trafficking and Payload Release: The internalized vesicle containing the ADC fuses with lysosomes. The acidic and enzyme-rich environment of the lysosome cleaves the Sulfo-PDBA linker, liberating the DM4 payload into the cytoplasm of the cancer cell.[][]
-
Cytotoxic Effect: Once free in the cytoplasm, DM4 binds to tubulin, disrupting microtubule dynamics, leading to mitotic arrest and inducing apoptosis.[4][10]
The controlled release of DM4 inside the target cell is a critical design feature, maximizing antitumor efficacy while minimizing off-target toxicity.[]
DM4-Induced Apoptotic Signaling Pathway
The cytotoxic activity of DM4 is executed through the intrinsic (or mitochondrial) pathway of apoptosis.
-
Microtubule Disruption: DM4 binds to β-tubulin, suppressing the dynamic instability of microtubules.[10][11] This action inhibits their polymerization and leads to a net depolymerization, disrupting the mitotic spindle necessary for chromosome segregation.[4][11]
-
Cell Cycle Arrest: The failure to form a proper mitotic spindle causes the cell to arrest in the G2/M phase of the cell cycle.[11][12]
-
Activation of Intrinsic Apoptosis: Prolonged mitotic arrest triggers the mitochondrial pathway of apoptosis.[11] This involves the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm.[13]
-
Caspase Cascade: Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase, Caspase-9.[14] Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[14]
-
Execution of Apoptosis: These effector caspases carry out the systematic dismantling of the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis and cell death.[13]
Quantitative Analysis of DM4-Based ADCs
The potency and characteristics of DM4-based ADCs are quantified using various assays. The data presented below are representative, as absolute values are highly dependent on the specific antibody, target antigen expression, and cell line used.
Table 1: Representative In Vitro Cytotoxicity of DM4-Based ADCs
| Cell Line | Target Antigen | IC₅₀ (nM) | Reference |
|---|---|---|---|
| SK-BR-3 (Breast Cancer) | HER2 | Sub-nanomolar to low nanomolar | [12] |
| DMS79 (SCLC) | FucGM1 | ~1.0 - 5.0 | [15] |
| DU145-PSMA (Prostate) | PSMA | ~0.1 - 1.0 | [15] |
| N87 (Gastric Cancer) | HER2 | Sub-nanomolar | [16] |
Note: IC₅₀ values represent the concentration of ADC required to inhibit cell growth by 50% and are indicative of potent cytotoxic activity.
Table 2: Representative Pharmacokinetic and Metabolic Properties of DM4
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Primary Metabolic Enzyme | CYP3A4 | The main enzyme in the liver responsible for metabolizing the DM4 payload. | [17] |
| Plasma Protein Binding | 94-96% | Percentage of DM4 bound to proteins in human plasma. | [17] |
| Bystander Effect | Yes | The cell-permeable nature of released DM4 allows it to kill neighboring antigen-negative tumor cells. |[12][16] |
Key Experimental Protocols
The characterization of a this compound ADC requires a suite of analytical and functional assays to ensure its quality, stability, and efficacy.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC₅₀) of the ADC against target cancer cell lines.[12]
-
Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in cell culture media. Remove the old media from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®).
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Analysis: Convert the signal to percent viability relative to the untreated control. Plot the percent viability against the ADC concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species.[18]
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a high-salt mobile phase (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
HPLC System Setup:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with 100% Mobile Phase A (high-salt buffer).
-
Set the flow rate (e.g., 0.5 mL/min) and UV detection wavelength (280 nm).
-
-
Chromatographic Separation: Inject the prepared ADC sample. Apply a linear gradient to decrease the salt concentration by mixing in Mobile Phase B (low-salt buffer, e.g., 50 mM Sodium Phosphate, pH 7.0). The gradient separates ADC species based on hydrophobicity; higher DAR species are more hydrophobic and elute later.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / Σ(% Peak Area of all Species)
Protocol 3: ADC Stability Assessment in Plasma
This assay evaluates the stability of the ADC and the premature release of its payload in a biologically relevant matrix.[19]
-
Incubation: Add the ADC to fresh mouse or human plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop any reactions.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A or Protein G magnetic beads, which bind to the Fc region of the antibody.
-
Analysis by LC-MS: Elute the captured ADC and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR of the remaining intact ADC at each time point.
-
Data Interpretation: A decrease in the average DAR over time indicates payload loss due to linker cleavage or other degradation pathways, providing a measure of ADC stability.
Conclusion
The DM4 payload is the cytotoxic engine of the this compound antibody-drug conjugate. Its role is not merely to be potent, but to function as part of a highly coordinated system. The success of the ADC depends on the stability of the Sulfo-PDBA linker to prevent premature payload release and the specificity of the antibody to ensure targeted delivery. Once released inside the cancer cell, DM4's potent antimitotic mechanism, which culminates in apoptosis, provides the therapeutic effect. A thorough understanding of this mechanism, combined with rigorous quantitative and stability testing as outlined in the provided protocols, is essential for the successful development of these promising cancer therapies.
References
- 1. hoeford.com [hoeford.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. biochempeg.com [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Role of the Sulfo-PDBA Linker in Targeted Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sulfo-PDBA linker is a critical component in the design of modern antibody-drug conjugates (ADCs), facilitating the targeted delivery of potent cytotoxic agents to cancer cells. This technical guide provides a comprehensive overview of the Sulfo-PDBA linker, including its core function, mechanism of action, and role in enhancing the therapeutic window of ADCs. We delve into its chemical characteristics, the specifics of its glutathione-cleavable disulfide bond, and its impact on the overall stability, efficacy, and safety profile of the resulting drug conjugate. This document consolidates available data on its performance, outlines relevant experimental protocols, and provides visual representations of its mechanism and associated workflows to support researchers in the field of targeted cancer therapy.
Introduction to the Sulfo-PDBA Linker in Antibody-Drug Conjugates
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC consists of a monoclonal antibody that specifically targets a tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a pivotal element, ensuring that the ADC remains stable in systemic circulation and releases the payload only upon reaching the target tumor cells.
The Sulfo-PDBA (Sulfobutyryl-phenyldiacetamide) linker is a type of cleavable linker that has gained attention for its application in ADCs. It is designed to be cleaved by glutathione (B108866) (GSH), a tripeptide found in significantly higher concentrations inside cells compared to the bloodstream. This differential in glutathione levels provides a mechanism for the selective release of the cytotoxic payload within the tumor microenvironment and inside cancer cells, thereby minimizing off-target toxicity. The inclusion of a sulfonate group in its structure enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the ADC.
Core Function and Mechanism of Action
The primary function of the Sulfo-PDBA linker is to stably connect a cytotoxic drug to a monoclonal antibody during circulation and then to release the drug in the reducing environment of the target cell. This is achieved through a disulfide bond within the linker's structure.
Glutathione-Mediated Cleavage
The intracellular environment has a glutathione concentration that is approximately 1000-fold higher than in the plasma. Glutathione is a key component of the cellular antioxidant defense system and can readily reduce disulfide bonds. The cleavage of the Sulfo-PDBA linker is a thiol-disulfide exchange reaction where glutathione attacks the disulfide bond, leading to the release of the payload.
Figure 1: Mechanism of payload release from a Sulfo-PDBA linker-containing ADC.
Quantitative Data and Performance Metrics
While specific quantitative data for the Sulfo-PDBA linker is not extensively available in the public domain, the performance of ADCs utilizing this linker can be inferred from preclinical studies. Key performance indicators for any linker include plasma stability, cleavage kinetics, and in vivo efficacy.
Table 1: Representative Performance Characteristics of Disulfide-Containing Linkers
| Parameter | Description | Typical Values/Observations |
| Plasma Stability | The stability of the ADC in plasma, often measured as the percentage of intact ADC over time. | Disulfide linkers can exhibit varying stability. Steric hindrance around the disulfide bond can increase stability. |
| Cleavage Kinetics | The rate at which the linker is cleaved in the presence of a reducing agent like glutathione. | Cleavage is dependent on glutathione concentration and the accessibility of the disulfide bond. |
| In Vivo Efficacy | The anti-tumor activity of the ADC in preclinical models, often measured by tumor growth inhibition. | Efficacy is correlated with the efficient release of the payload at the tumor site. |
| Therapeutic Window | The range of doses that produces a therapeutic effect without causing unacceptable toxicity. | Linkers that provide stable circulation and efficient tumor-specific release contribute to a wider therapeutic window. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, conjugation, and evaluation of ADCs containing the Sulfo-PDBA linker. The following sections provide generalized methodologies based on common practices in the field.
Synthesis of the Sulfo-PDBA Linker
The synthesis of a bifunctional linker like Sulfo-PDBA involves multi-step organic synthesis. A typical route would involve the creation of a molecule with a disulfide bond, a reactive group for conjugation to the drug (e.g., an activated ester), and another reactive group for attachment to the antibody (e.g., a maleimide (B117702) or NHS ester), along with the sulfonated moiety to enhance hydrophilicity. Due to the proprietary nature of many linker technologies, a detailed, publicly available synthesis protocol for Sulfo-PDBA is not readily found. However, the general principles of bifunctional linker synthesis are well-established in the chemical literature.
Figure 2: Generalized workflow for the synthesis of a bifunctional linker.
Conjugation of Sulfo-PDBA-Payload to an Antibody
The conjugation process typically involves a two-step approach: first, the payload is attached to the linker, and then the linker-payload construct is conjugated to the antibody.
Protocol for Antibody Conjugation:
-
Antibody Preparation: The antibody is typically buffer-exchanged into a suitable conjugation buffer (e.g., PBS, pH 7.4). If conjugation is to occur via cysteine residues, the antibody's interchain disulfides may be partially or fully reduced using a reducing agent like TCEP or DTT.
-
Linker-Payload Activation: The Sulfo-PDBA-payload construct with a reactive group (e.g., a maleimide) is prepared.
-
Conjugation Reaction: The activated linker-payload is added to the prepared antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 1-2 hours at room temperature).
-
Quenching: The reaction is quenched by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload, free drug, and other reaction byproducts. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
-
Characterization: The purified ADC is characterized to determine its concentration, DAR, aggregation levels, and binding affinity to its target antigen.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, which is critical for predicting its in vivo behavior.
Protocol for Plasma Stability Assay:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Collection: At each time point, an aliquot of the plasma sample is collected.
-
Analysis: The amount of intact ADC and released payload is quantified. This can be done using various analytical techniques, such as ELISA to measure the concentration of conjugated antibody and LC-MS to quantify the free payload.
-
Data Analysis: The percentage of intact ADC remaining at each time point is calculated to determine the stability profile.
In Vitro Glutathione Cleavage Assay
This assay measures the rate of payload release from the ADC in the presence of glutathione.
Protocol for Glutathione Cleavage Assay:
-
Reaction Setup: The ADC is incubated in a buffer containing a physiologically relevant concentration of glutathione (e.g., 1-10 mM) at 37°C.
-
Time Course Analysis: Aliquots are taken at various time points.
-
Quantification of Released Payload: The concentration of the released free drug in each aliquot is measured, typically by reverse-phase HPLC or LC-MS.
-
Kinetic Analysis: The rate of cleavage is determined by plotting the concentration of the released payload against time.
Impact on ADC Properties and Therapeutic Window
The choice of linker has a profound impact on the overall properties and therapeutic window of an ADC.
-
Hydrophilicity: The sulfonate group in the Sulfo-PDBA linker increases its water solubility. This can help to mitigate the aggregation issues often associated with hydrophobic payloads and linkers, leading to improved manufacturing processes and better pharmacokinetic profiles.
-
Stability and Efficacy: A key challenge in ADC development is balancing linker stability in circulation with efficient cleavage at the tumor site. An ideal linker like Sulfo-PDBA is designed to be stable at the low glutathione concentrations in the blood, preventing premature drug release and associated systemic toxicity. Upon reaching the tumor, the high intracellular glutathione concentration facilitates rapid cleavage and release of the cytotoxic payload, leading to potent anti-tumor activity.
-
Bystander Effect: The bystander effect is the ability of a released payload to kill neighboring antigen-negative tumor cells. For a bystander effect to occur, the released payload must be able to diffuse across cell membranes. The properties of the payload released from a Sulfo-PDBA linker will determine its ability to induce a bystander effect.
Figure 3: Contribution of linker properties to the therapeutic window of an ADC.
Conclusion
The Sulfo-PDBA linker represents a sophisticated approach to linker design for antibody-drug conjugates. Its key features—a glutathione-cleavable disulfide bond and a hydrophilic sulfonate group—are engineered to address the critical challenges of ADC development: ensuring stability in circulation and enabling potent, targeted payload release. By providing a mechanism for selective cytotoxicity, the Sulfo-PDBA linker contributes to enhancing the therapeutic index of ADCs, making it a valuable tool in the development of next-generation cancer therapies. Further research and public dissemination of quantitative data on the performance of this and other novel linkers will be crucial for advancing the field of targeted drug delivery.
The Synthesis and Manufacturing of Sulfo-PDBA-DM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfo-PDBA-DM4 is a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a highly targeted class of cancer therapeutics. This technical guide provides an in-depth overview of the synthesis and manufacturing of this compound. It details the chemical synthesis of the glutathione-cleavable Sulfo-PDBA linker and the potent maytansinoid tubulin inhibitor, DM4, followed by their conjugation. This document outlines the experimental protocols, purification methods, and characterization techniques essential for producing this critical ADC component. Quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams to aid researchers and drug development professionals in understanding and potentially implementing these complex procedures.
Introduction
Antibody-Drug Conjugates (ADCs) represent a significant advancement in oncology, combining the specificity of monoclonal antibodies with the cytotoxicity of potent small-molecule drugs. This compound is a key component in this technology, serving as the payload that, when conjugated to an antibody, is delivered directly to cancer cells. The conjugate consists of two primary moieties:
-
DM4: A highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, a critical process in cell division.[][2]
-
Sulfo-PDBA Linker: A hydrophilic, disulfide-containing linker. The disulfide bond is designed to be stable in the bloodstream but is readily cleaved by the high intracellular concentrations of glutathione (B108866) in tumor cells, ensuring targeted release of the DM4 payload.[][3][4] The sulfo- group enhances the aqueous solubility of the linker and the resulting ADC.
This guide will provide a comprehensive technical overview of the synthesis and manufacturing of this compound, from the individual synthesis of its components to their final conjugation and purification.
Synthesis of Components
The manufacturing of this compound is a multi-step process that begins with the independent synthesis of the DM4 payload and the Sulfo-PDBA linker.
Synthesis of DM4
DM4 is a synthetic derivative of maytansine, a natural product.[2] The synthesis is complex and involves several steps, often starting from a maytansinol (B1676226) precursor. A critical step is the introduction of a thiol group, which is necessary for its conjugation to the linker.
A general synthetic approach for thiol-containing maytansinoids like DM4 involves:
-
Preparation of a thiol-containing side chain: This typically involves the synthesis of a carboxylic acid with a protected thiol group.
-
Esterification: The carboxylic acid of the side chain is then coupled to the C3 hydroxyl group of maytansinol.
-
Deprotection: The thiol group is deprotected to yield the active DM4 molecule.
Synthesis of the Sulfo-PDBA Linker
The Sulfo-PDBA linker is a custom-synthesized molecule. A key precursor for this linker is 4-(2-pyridyldithio)-2-sulfobutanoic acid. The synthesis of a similar activated linker, the N-succinimidyl ester of 4-(2-pyridinyldithio)-2-sulfobutanoic acid, has been described and provides insight into the likely synthetic route.[5]
The process can be broken down into two main stages:
-
Synthesis of 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid: This is the core structure of the linker.
-
Activation for conjugation: The carboxylic acid group is activated, typically as an N-hydroxysuccinimide (NHS) ester, to facilitate efficient reaction with the DM4 payload.
-
Materials: 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid, N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Dimethylacetamide (DMA), Dichloromethane, Methanol, Formic acid.
-
Procedure:
-
Dissolve 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid (1.0 eq) in DMA.
-
Add NHS (1.2 eq) and EDC (1.9 eq) to the solution.
-
Stir the mixture under an inert atmosphere (e.g., Argon) overnight at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using silica (B1680970) gel chromatography with a mobile phase of Dichloromethane:Methanol:Formic acid (e.g., 10000:1000:1 to 10000:1500:1).
-
Combine fractions containing the pure product and evaporate the solvent to yield the title compound.
-
| Reactant | Molecular Weight | Equivalents |
| 4-(pyridin-2-yldisulfanyl)-2-sulfobutanoic acid | 293.35 g/mol | 1.0 |
| N-hydroxysuccinimide (NHS) | 115.09 g/mol | 1.2 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 g/mol | 1.9 |
Table 1: Reactants for the synthesis of the activated Sulfo-PDBA linker.
| Step | Parameter | Value | Reference |
| Synthesis of Activated Linker | Yield | 80% | [5] |
| Characterization | 1H NMR (DMSO-d6) | δ 8.40, 7.85, 7.24, 3.58, 2.94-2.90, 2.74, 2.31-2.27 | [5] |
| Characterization | 13C NMR | 168.16, 161.11, 147.91, 139.22, 121.63, 119.31, 66.80, 36.30, 28.36, 25.42 | [5] |
| Characterization | Mass Spectrometry (m/z) | 404.9 (M-H)- | [5] |
Table 2: Quantitative data for the synthesis of N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoic acid.
Conjugation of Sulfo-PDBA Linker to DM4
The final step in the synthesis of this compound is the conjugation of the activated Sulfo-PDBA linker to the DM4 payload. This reaction involves the formation of a disulfide bond between the thiol group on DM4 and the pyridyldithio group on the linker.
References
- 2. SPDB-DM4, 1626359-62-3 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Disulfide-Linked AntibodyâMaytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. Butanoic acid, 4-(2-pyridinyldithio)-2-sulfo-, 1-(2,5-dioxo-1-pyrrolidinyl) ester synthesis - chemicalbook [chemicalbook.com]
discovery and development of maytansinoid ADCs
An In-Depth Technical Guide to the Discovery and Development of Maytansinoid Antibody-Drug Conjugates
Introduction
Maytansinoid antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxicity of maytansinoid payloads. The journey of maytansinoids from natural product discovery to their successful implementation in FDA-approved ADCs is a testament to the evolution of bioconjugation chemistry and targeted drug delivery.
Maytansine (B1676224) was first isolated in the 1970s from the African shrub Maytenus serrata[1][2]. Its potent anti-mitotic activity, stemming from its ability to inhibit microtubule polymerization, quickly identified it as a promising anticancer agent[1][]. However, early clinical trials of systemic maytansine were terminated due to severe dose-limiting toxicities, including neurotoxicity and hepatotoxicity, and a narrow therapeutic window[1][]. The core challenge was to harness its sub-nanomolar potency while mitigating its devastating off-target effects.
The advent of antibody-drug conjugate technology provided the ideal solution. By attaching maytansinoids to a tumor-targeting antibody via a chemical linker, their cytotoxic power could be directed specifically to cancer cells, sparing healthy tissues. This led to the development of maytansinoid derivatives, or "maytansinoids," such as DM1 (emtansine) and DM4 (soravtansine), which were engineered with specific functional groups to enable stable conjugation to antibodies[][4][5]. Today, maytansinoid ADCs, including the FDA-approved Kadcyla® (ado-trastuzumab emtansine) and ELAHERE™ (mirvetuximab soravtansine), are integral tools in the treatment of various cancers[1][5]. This guide provides a detailed technical overview of their discovery, mechanism of action, development, and characterization.
Mechanism of Action: Targeted Microtubule Disruption
The efficacy of maytansinoid ADCs hinges on a multi-step process that begins with targeted delivery and culminates in the induction of apoptosis in the cancer cell.
-
Target Binding and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell[1][6].
-
Endocytosis : Upon binding, the entire ADC-antigen complex is internalized by the cell through a process called receptor-mediated endocytosis[6].
-
Lysosomal Trafficking and Payload Release : The internalized vesicle (endosome) fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody and the maytansinoid is cleaved (in the case of cleavable linkers), releasing the cytotoxic payload into the cytoplasm[1][6]. For ADCs with non-cleavable linkers, the antibody is degraded, leaving the maytansinoid attached to the lysine (B10760008) residue and the linker fragment[7][8].
-
Microtubule Inhibition : Once in the cytoplasm, the free maytansinoid exerts its potent anti-mitotic effect. It binds to tubulin at or near the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics by inhibiting their polymerization[][4][].
-
Mitotic Arrest and Apoptosis : The disruption of the microtubule network prevents the formation of a functional mitotic spindle, which is essential for cell division. This arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis)[4][][10].
Core Components and Development
The development of a successful maytansinoid ADC requires careful optimization of its three core components: the antibody, the maytansinoid payload, and the linker.
Maytansinoid Payloads: DM1 and DM4
Maytansinoids are 100- to 1000-fold more potent than traditional chemotherapeutic agents like doxorubicin, with IC50 values often in the sub-nanomolar range[5][10]. To enable conjugation, maytansine was modified to create thiol-containing derivatives. The two most clinically relevant maytansinoids are:
-
DM1 (Emtansine): A derivative of maytansine containing a thiol group, allowing for conjugation to linkers. It is the payload used in ado-trastuzumab emtansine (Kadcyla)[4][5].
-
DM4 (Soravtansine): A more sterically hindered thiol-containing maytansinoid. This increased hindrance can enhance the stability of certain linker chemistries, particularly disulfide bonds[4][11]. It is the payload in mirvetuximab soravtansine (B3322474) (Elahere)[5].
Linker Technology
The linker is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release within the target cell. Linkers are broadly classified into two categories:
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the cancer cell, such as the low pH or enzymes of the lysosome. A common type used for maytansinoid ADCs is the disulfide linker (e.g., SPDB), which is cleaved by intracellular reducing agents like glutathione[11][12]. This release mechanism can also lead to a "bystander effect," where the released, cell-permeable payload can diffuse out and kill neighboring antigen-negative tumor cells[11][13].
-
Non-Cleavable Linkers: These linkers, such as the thioether linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), create a highly stable bond[5][12]. The payload is released only after the complete proteolytic degradation of the antibody in the lysosome. This results in a charged lysine-linker-payload metabolite that is less membrane-permeable, minimizing the bystander effect but often leading to a better safety profile[8][14].
Conjugation Chemistry
The process of attaching the linker-payload to the antibody must be carefully controlled to produce a homogenous product with a desired Drug-to-Antibody Ratio (DAR) . A DAR of approximately 2 to 4 is often considered optimal, balancing potency and potential toxicity/aggregation issues[1][12].
-
Lysine Conjugation: This is a common method where the amine-reactive end of a linker (e.g., an NHS-ester) reacts with the ε-amino groups of lysine residues on the antibody surface. This is the method used for T-DM1[12]. Because antibodies have many surface-accessible lysines, this method produces a heterogeneous mixture of ADC species with varying DARs and conjugation sites[15].
-
Cysteine Conjugation: This method involves the reaction of a thiol-reactive linker (e.g., a maleimide) with sulfhydryl groups from reduced interchain disulfide bonds or engineered cysteine residues. This approach allows for more precise control over the conjugation site and DAR, leading to a more homogeneous product[15].
Quantitative Data Summary
The potency and characteristics of maytansinoid ADCs are evaluated using various quantitative measures. The tables below summarize representative data for maytansinoid payloads and clinical-stage ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoids
| Compound | Cell Line | IC50 (pM) | Target | Reference |
|---|---|---|---|---|
| Ansamitocin P3 | MCF-7 (Breast) | 20 ± 3 | Tubulin | [16] |
| Ansamitocin P3 | HeLa (Cervical) | 50 ± 0.6 | Tubulin | [16] |
| Ansamitocin P3 | MDA-MB-231 (Breast) | 150 ± 1.1 | Tubulin | [16] |
| Maytansine | KB (Nasopharynx) | ~8 | Tubulin | [5] |
| Maytansine | P-388 (Leukemia) | ~0.6 | Tubulin |[5] |
Table 2: Characteristics of Key Maytansinoid ADCs
| ADC Name | Target Antigen | Payload | Linker Type | Average DAR | Indication | Reference |
|---|---|---|---|---|---|---|
| Kadcyla® (T-DM1) | HER2 | DM1 | Non-cleavable (SMCC) | ~3.5 | Breast Cancer | [5][12] |
| ELAHERE™ (Mirvetuximab soravtansine) | FRα | DM4 | Cleavable (Disulfide) | ~3.4 | Ovarian Cancer | [4][5] |
| STRO-001 | CD74 | Maytansinoid | Non-cleavable (DBCO) | 2 | Non-Hodgkin Lymphoma | [1] |
| SAR3419 | CD19 | DM4 | Cleavable (Disulfide) | ~3.5 | B-cell Malignancies | [12] |
| Lorvotuzumab mertansine (B1676302) (IMGN901) | CD56 | DM1 | Cleavable (Disulfide) | ~3.5 | SCLC, Myeloma |[][12] |
Experimental Protocols
The development and quality control of maytansinoid ADCs rely on a suite of specialized analytical techniques. Below are detailed protocols for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To separate and quantify ADC species based on hydrophobicity to determine the average DAR and drug load distribution. The conjugation of a hydrophobic maytansinoid-linker increases the antibody's hydrophobicity, allowing separation of species with different numbers of attached drugs (e.g., DAR0, DAR2, DAR4).[17]
Materials:
-
ADC sample (1 mg/mL)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol
-
HIC-HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the ADC sample (at 1 mg/mL).
-
Chromatographic Separation: Apply a linear gradient to decrease hydrophobicity and elute the ADC species.
-
0-2 min: 100% Mobile Phase A (Isocratic)
-
2-20 min: Gradient from 0% to 100% Mobile Phase B
-
20-25 min: 100% Mobile Phase B (Isocratic wash)
-
25-30 min: Re-equilibrate with 100% Mobile Phase A
-
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where 'i' represents each resolved peak.
-
Protocol 2: In Vitro Cytotoxicity Assay (WST-8/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a maytansinoid ADC on antigen-positive and antigen-negative cancer cell lines to assess potency and specificity.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
Maytansinoid ADC and unconjugated antibody (for control)
-
96-well cell culture plates
-
WST-8 or MTS proliferation reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the ADC in culture medium. Typical concentration ranges span from pM to µM. Include wells with medium only (blank) and cells with medium (negative control).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared ADC dilutions.
-
Incubation: Incubate the plates for 4 to 6 days at 37°C, 5% CO2[18].
-
Viability Measurement: Add 10 µL of WST-8 or 20 µL of MTS reagent to each well. Incubate for 2-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8).
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data by setting the negative control (untreated cells) to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Development and Characterization Workflow
The path from concept to a clinical-grade maytansinoid ADC is a complex, multi-stage process involving synthesis, purification, and extensive characterization.
Conclusion and Future Directions
The development of maytansinoid ADCs marks a pivotal achievement in oncology, successfully transforming a highly toxic natural product into a targeted and effective class of cancer therapeutics. The clinical success of drugs like Kadcyla® has validated the core principles of ADC design. Ongoing research continues to refine every aspect of these complex molecules. Future innovations will likely focus on developing novel, highly stable linkers, exploring new maytansinoid analogues with improved properties, and implementing site-specific conjugation technologies to produce completely homogeneous ADCs with optimized therapeutic indices[1][15]. As our understanding of tumor biology deepens, the identification of new, highly specific target antigens will further expand the application of maytansinoid ADCs, promising more effective and less toxic treatments for a wider range of cancers.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. imrpress.com [imrpress.com]
- 16. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
In Vitro Cytotoxicity of Sulfo-PDBA-DM4 Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of antibody-drug conjugates (ADCs) utilizing the Sulfo-PDBA-DM4 drug-linker technology. This document details the mechanism of action, summarizes available quantitative cytotoxicity data, provides comprehensive experimental protocols for assessing in vitro efficacy, and visualizes the key cellular pathways involved.
Introduction to this compound ADCs
This compound is a highly potent ADC drug-linker conjugate designed for targeted cancer therapy. It comprises the maytansinoid payload DM4, a potent microtubule-inhibiting agent, connected to a monoclonal antibody (mAb) via a sulfonated PDBA (Pro-Pro-Ala-Asp) linker.[][] The Sulfo-PDBA linker is designed for stability in systemic circulation and for specific cleavage within the lysosomal compartment of target cancer cells. This targeted delivery mechanism aims to maximize the cytotoxic effect on tumor cells while minimizing systemic toxicity.[]
Mechanism of Action
The cytotoxic effect of this compound ADCs is a multi-step process initiated by the specific binding of the ADC's monoclonal antibody to a target antigen on the surface of a cancer cell.
-
Binding and Internalization: The ADC selectively binds to the target antigen on the cancer cell surface.
-
Endocytosis: Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking and Cleavage: The endocytic vesicle fuses with a lysosome. The acidic environment and lysosomal proteases cleave the Sulfo-PDBA linker, releasing the active DM4 payload into the cytoplasm.[]
-
Microtubule Disruption: The released DM4 binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cancer cell.[]
-
Cell Cycle Arrest and Apoptosis: Disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[]
Quantitative In Vitro Cytotoxicity Data
The in vitro cytotoxicity of ADCs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. While comprehensive public data specifically for this compound conjugates is limited, data from ADCs utilizing the closely related sulfo-SPDB-DM4 linker provide valuable insights into the expected potency. The potency of these ADCs is generally in the picomolar to nanomolar range, varying with the target antigen expression levels on the cancer cells.
| ADC Target | Cell Line | Cancer Type | IC50 (pM) | Reference |
| CDH6 | OVCAR-3 | Ovarian Cancer | Dose-dependent in vivo tumor regression | [3] |
| FOLR1 | HeLa | Cervical Cancer | Not specified | [4] |
| EpCAM | HCT-15 | Colon Cancer | Cytotoxic | [3] |
| CanAg | COLO 205 | Colon Cancer | Not specified, higher catabolite levels than EpCAM ADC | [3] |
Note: The table above includes data for the closely related sulfo-SPDB-DM4 linker due to the limited availability of specific quantitative data for this compound. The structural similarities suggest comparable potencies.
Experimental Protocols for In Vitro Cytotoxicity Assessment
The following protocols describe standard methods for evaluating the in vitro cytotoxicity of this compound conjugates.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of viable cells and is a widely used method to determine cytotoxicity.[5][6][7]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control medium.
-
Incubate for a specified period (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
Signaling Pathways in DM4-Induced Apoptosis
The cytotoxic payload DM4, a maytansinoid, induces apoptosis primarily through the intrinsic pathway, which is initiated by cellular stress resulting from microtubule disruption.
-
Mitotic Arrest: Inhibition of tubulin polymerization by DM4 leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Activation of the Intrinsic Apoptotic Pathway: Prolonged mitotic arrest triggers the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Cascade Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases orchestrate the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.
Conclusion
This compound represents a potent and promising platform for the development of novel antibody-drug conjugates. Its mechanism of targeted drug delivery, combined with the potent cytotoxic activity of the DM4 payload, results in significant anti-tumor efficacy in preclinical models. The standardized in vitro cytotoxicity assays outlined in this guide are essential tools for the evaluation and optimization of ADCs based on this technology. Further research to establish a broader profile of in vitro cytotoxicity across a diverse range of cancer cell lines will be crucial for advancing this compound conjugates into clinical development.
References
- 3. researchgate.net [researchgate.net]
- 4. Anti-FOLR1 (M9346A)-sulfo-SPDB-DM4 ADC - Creative Biolabs [creativebiolabs.net]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Sulfo-PDBA-DM4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the antibody-drug conjugate (ADC) linker-payload, Sulfo-PDBA-DM4. This document details the intrinsic properties of this compound, potential degradation pathways, and the analytical methodologies crucial for its characterization.
Introduction to this compound
This compound is a critical component in the development of next-generation antibody-drug conjugates for targeted cancer therapy. It consists of two key moieties:
-
DM4: A potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization.
-
Sulfo-PDBA (Sulfophenyl-dibenzyl-amine) linker: A protease-cleavable linker designed for enhanced stability in systemic circulation and efficient release of the DM4 payload within the target cancer cells. The sulfonate group is incorporated to improve aqueous solubility and conjugation efficiency.[1]
The stability of the Sulfo-PDBA linker is a critical quality attribute, ensuring that the cytotoxic DM4 payload is not prematurely released into the bloodstream, which could lead to systemic toxicity.
Stability Profile of this compound
The stability of an ADC, and by extension its linker-payload, is influenced by various factors including temperature, pH, light exposure, and the formulation matrix. While specific quantitative stability data for this compound is not extensively available in the public domain, this section outlines the expected stability profile based on the known chemistry of similar maytansinoid ADCs and cleavable linkers.
Thermal Stability
ADCs are generally more susceptible to thermal stress than their parent monoclonal antibodies. The conjugation of a hydrophobic payload like DM4 can impact the overall protein conformation, potentially leading to aggregation at elevated temperatures.
General Recommendations:
-
Long-term storage is typically recommended at frozen temperatures (-20°C or below) to minimize chemical degradation and physical instability.
-
Avoid repeated freeze-thaw cycles, which can induce aggregation and compromise the integrity of the ADC.
The following table illustrates the type of data that would be generated in a thermal stability study.
| Temperature | Time | Parameter | Acceptance Criteria |
| -20°C ± 5°C | 12 months | Appearance | Clear to slightly opalescent |
| % Monomer (SEC-HPLC) | ≥ 95% | ||
| Drug-to-Antibody Ratio (DAR) | ± 0.5 of initial | ||
| % Free DM4 (RP-HPLC) | ≤ 1.0% | ||
| 5°C ± 3°C | 1 month | Appearance | Clear to slightly opalescent |
| % Monomer (SEC-HPLC) | ≥ 95% | ||
| Drug-to-Antibody Ratio (DAR) | ± 0.5 of initial | ||
| % Free DM4 (RP-HPLC) | ≤ 1.0% | ||
| 25°C ± 2°C | 2 weeks | Appearance | Clear to slightly opalescent |
| % Monomer (SEC-HPLC) | Report results | ||
| Drug-to-Antibody Ratio (DAR) | Report results | ||
| % Free DM4 (RP-HPLC) | Report results |
Note: The data presented in this table is illustrative. Actual stability data would need to be generated for the specific ADC construct.
pH Stability
The stability of the Sulfo-PDBA linker and the DM4 payload is pH-dependent. The linker contains ester and amide bonds that can be susceptible to hydrolysis under acidic or basic conditions.
General Considerations:
-
Formulations are typically buffered to a pH range of 5.0 to 7.0 to ensure stability.
-
Exposure to extreme pH values should be avoided during manufacturing, purification, and storage.
The following table outlines the kind of data collected during a pH stability assessment.
| pH | Time (at 25°C) | Parameter | Acceptance Criteria |
| 4.0 | 24 hours | % Monomer (SEC-HPLC) | Report results |
| Drug-to-Antibody Ratio (DAR) | Report results | ||
| % Free DM4 (RP-HPLC) | Report results | ||
| 5.0 | 7 days | % Monomer (SEC-HPLC) | ≥ 95% |
| Drug-to-Antibody Ratio (DAR) | ± 0.5 of initial | ||
| % Free DM4 (RP-HPLC) | ≤ 1.0% | ||
| 7.0 | 7 days | % Monomer (SEC-HPLC) | ≥ 95% |
| Drug-to-Antibody Ratio (DAR) | ± 0.5 of initial | ||
| % Free DM4 (RP-HPLC) | ≤ 1.0% | ||
| 8.0 | 24 hours | % Monomer (SEC-HPLC) | Report results |
| Drug-to-Antibody Ratio (DAR) | Report results | ||
| % Free DM4 (RP-HPLC) | Report results |
Note: The data presented in this table is illustrative. Actual stability data would need to be generated for the specific ADC construct.
Photostability
Exposure to light, particularly UV light, can lead to the degradation of both the antibody and the linker-payload. Photodegradation can result in fragmentation, aggregation, and loss of potency.
General Recommendations:
-
Protect this compound and its corresponding ADC from light at all stages of development and storage.
-
Use amber vials or other light-protective containers.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is essential for developing robust formulations and analytical methods.
Aggregation
Aggregation is a common degradation pathway for protein therapeutics and can be exacerbated by the conjugation of hydrophobic payloads. Aggregates can be immunogenic and may reduce the efficacy of the ADC.
Fragmentation
The antibody component can undergo fragmentation, leading to the formation of smaller species. This can be induced by thermal stress or exposure to extreme pH.
Deamidation and Oxidation
Specific amino acid residues in the antibody, such as asparagine and methionine, are susceptible to deamidation and oxidation, respectively. These modifications can alter the structure and function of the ADC.
Premature Linker Cleavage
The Sulfo-PDBA linker is designed to be cleaved by proteases within the lysosomal compartment of target cells. However, premature cleavage in the systemic circulation can lead to the release of the toxic payload and off-target toxicity. The ester and amide bonds within the linker may also be susceptible to hydrolysis.
Recommended Storage Conditions
Based on the stability profile of similar bioconjugates, the following storage conditions are recommended for this compound and ADCs formulated with it.
| Condition | Temperature | Light Protection | Additional Notes |
| Long-Term Storage | -20°C to -80°C | Required | Store in a desiccated environment. Avoid repeated freeze-thaw cycles. |
| Short-Term Storage | 2°C to 8°C | Required | For temporary storage of reconstituted or formulated product. Stability should be verified for the intended duration. |
| Handling | Room Temperature | Required | Minimize exposure to room temperature. Protect from light during all handling procedures. |
Experimental Protocols
A suite of analytical methods is required to characterize the stability of this compound ADCs. The following sections detail the methodologies for key stability-indicating assays.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biologically relevant matrix.
Methodology:
-
Preparation: Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Add the ADC stock solution to fresh plasma (e.g., human, mouse) to a final concentration of approximately 100 µg/mL. Incubate at 37°C for a defined time course (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sampling: At each time point, collect an aliquot of the incubation mixture.
-
Quenching: Immediately freeze the samples at -80°C to stop any further degradation.
-
Analysis: Analyze the thawed samples using the analytical methods described below to assess changes in aggregation, free drug concentration, and drug-to-antibody ratio (DAR).
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregation Analysis
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
Typical Conditions:
-
Column: A silica-based column with a hydrophilic coating suitable for protein separations (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a phosphate-buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) to determine their relative percentages.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Free Drug Analysis
RP-HPLC is used to separate and quantify the hydrophobic free drug (this compound) from the more polar ADC.
Typical Conditions:
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength specific to the DM4 payload (e.g., 252 nm).
-
Quantification: Use a calibration curve generated with a known concentration of a this compound standard to quantify the amount of free drug in the samples.
Mass Spectrometry (MS) for Characterization of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing degradation products.
Methodology:
-
Forced Degradation: Subject the ADC to stress conditions (e.g., high temperature, extreme pH, oxidation) to generate degradation products.
-
Sample Preparation: The ADC may be analyzed intact, or it can be deglycosylated, reduced to separate heavy and light chains, and/or enzymatically digested into smaller peptides.
-
LC-MS Analysis: Separate the components of the prepared sample using LC and analyze them by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Compare the mass spectra of the stressed sample to that of a reference standard to identify mass shifts corresponding to potential modifications such as oxidation, deamidation, and cleavage of the linker or payload.
Conclusion
The stability of this compound is paramount to the safety and efficacy of the resulting antibody-drug conjugate. A thorough understanding of its stability profile under various conditions, potential degradation pathways, and appropriate storage conditions is essential for the successful development of novel ADC therapeutics. The implementation of a comprehensive suite of analytical methods, as detailed in this guide, is critical for ensuring the quality and consistency of this compound and the ADCs derived from it. Researchers and drug development professionals should establish a rigorous stability testing program early in the development process to mitigate risks and ensure the delivery of a safe and effective therapeutic to the clinic.
References
Commercial Suppliers and Technical Guide for Sulfo-PDBA-DM4 in Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Sulfo-PDBA-DM4
This guide provides a comprehensive overview of this compound, a key component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. It details commercial suppliers, experimental protocols for its use, and quantitative data to support research and development efforts.
Commercial Availability
This compound and its closely related analog, Sulfo-SPDB-DM4, are available from several commercial suppliers specializing in ADC-related reagents. These suppliers offer the drug-linker conjugate for research purposes, often providing it in milligram to gram scales.
Table 1: Commercial Suppliers of this compound and Related Compounds
| Supplier | Product Name(s) | CAS Number | Notes |
| BOC Sciences | This compound, sulfo-SPDB-DM4 | 1461704-01-7 (this compound), 1626359-59-8 (sulfo-SPDB-DM4) | Offers ADC cytotoxins with linkers, with options for custom synthesis and cGMP manufacturing support.[1] |
| MedchemExpress | sulfo-SPDB-DM4 | 1626359-59-8 | Provides agent-linker conjugates for ADC development. |
| AxisPharm | sulfo-SPDB-DM4 | 1626359-59-8 | Supplies payloads and linker-modified payloads for targeted cancer therapy research. |
| Pharmaffiliates | Sulfo-SPDB-DM4 | 1626359-59-8 | Offers pharmaceutical standards, intermediates, and fine chemicals for ADC development. |
Core Concepts: The Role of this compound in ADCs
This compound is a drug-linker conjugate consisting of three key components:
-
DM4: A potent maytansinoid cytotoxic agent. DM4 functions as a microtubule inhibitor, binding to tubulin and preventing its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3]
-
Sulfo-PDBA Linker: A glutathione-cleavable disulfide linker. The "sulfo" modification enhances the water solubility of the linker, which can improve the biophysical properties of the resulting ADC. The PDBA (pyridyldithiobutyric acid) portion contains a disulfide bond that is stable in the bloodstream but is readily cleaved by intracellular glutathione, a reducing agent found in higher concentrations inside cells.[1][4] This selective cleavage ensures that the cytotoxic payload is released primarily within the target cancer cells, minimizing systemic toxicity.
-
Reactive Group: The linker is functionalized to allow for covalent attachment to an antibody, typically through the sulfhydryl groups of cysteine residues.
The overall mechanism of action for an ADC utilizing this compound is a multi-step process.
Experimental Protocols
Antibody-Drug Conjugation via Cysteine Residues
This protocol outlines a general procedure for conjugating this compound to an antibody via its interchain cysteine residues. Optimization of reaction conditions is crucial for achieving the desired drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.
-
Immediately purify the reduced antibody using a desalting column to remove excess TCEP.[]
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Add the this compound solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 drug-linker to antibody).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[] The optimal pH for this conjugation is typically between 6.0 and 7.0.
-
-
Quenching:
-
Add a 4-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted this compound.
-
Incubate for 30 minutes at 25°C.[6]
-
-
Purification:
-
Purify the resulting ADC using size exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linker, quenching reagent, and other small molecules.[]
-
ADC Characterization
3.2.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC is the standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.[1][7]
Materials:
-
HIC HPLC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient to decrease the salt concentration (e.g., from 100% A to 100% B over a set time).
-
Detect the eluting species at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Table 2: Representative HIC-HPLC Data for DAR Calculation
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.8 | 45.3 |
| DAR 6 | 18.2 | 8.0 |
| DAR 8 | 20.1 | 1.0 |
| Average DAR | - | 3.98 |
3.2.2. Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)-HPLC
SEC is used to quantify high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.[8][9]
Materials:
-
SEC HPLC column
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the prepared ADC sample.
-
Run the separation isocratically.
-
Detect the eluting species at 280 nm.
-
-
Data Analysis: Integrate the peak areas for aggregates, monomer, and fragments and calculate the percentage of each.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
ADC sample
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC to the wells and incubate for 48-144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.
-
Solubilization: Add solubilization solution and incubate overnight.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Plot the percentage of cell viability versus ADC concentration and determine the IC50 value.
Table 3: Representative In Vitro Cytotoxicity of a DM4-containing ADC
| Cell Line | Cancer Type | Target Expression | IC50 (nM) |
| HGC-27 | Gastric Cancer | High | 0.87 |
| NCI-N87 | Gastric Cancer | High | Data Dependent |
| SK-BR-3 | Breast Cancer | High | Data Dependent |
| HCC1954 | Breast Cancer | High | Data Dependent |
| OVCAR3 | Ovarian Cancer | High | Data Dependent |
Note: IC50 values are highly dependent on the specific antibody, target antigen expression, and cell line.
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of ADCs.[][6][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
ADC sample
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall animal health regularly.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Table 4: Representative In Vivo Efficacy of a Sulfo-SPDB-DM4 ADC in an OVCAR3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change |
| Control | - | Single i.v. dose | Significant Growth |
| CDH6-sulfo-SPDB-DM4 | 1.25 | Single i.v. dose | Tumor Growth Inhibition |
| CDH6-sulfo-SPDB-DM4 | 2.5 | Single i.v. dose | Tumor Regression |
| CDH6-sulfo-SPDB-DM4 | 5 | Single i.v. dose | Complete Tumor Regression |
Data is illustrative and based on findings for a CDH6-targeting ADC with a sulfo-SPDB-DM4 payload in an OVCAR3 xenograft model.[2]
Signaling Pathway of DM4-Induced Apoptosis
DM4, as a maytansinoid, exerts its cytotoxic effect by disrupting microtubule dynamics. This leads to the activation of the spindle assembly checkpoint, mitotic arrest, and subsequent induction of apoptosis through the intrinsic pathway.
This technical guide provides a foundational understanding of this compound for researchers in the field of antibody-drug conjugates. The provided protocols and data serve as a starting point for the design and execution of experiments aimed at developing novel and effective targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 6. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for the Conjugation of Sulfo-PDBA-DM4 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the cytotoxic payload to cancer cells, thereby enhancing efficacy while minimizing off-target toxicity.[1] Sulfo-PDBA-DM4 is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM4 and a glutathione-cleavable Sulfo-PDBA linker.[2][3] The hydrophilic nature of the sulfo-linker can improve the solubility and conjugation efficiency of the ADC.[4] Once the ADC binds to its target antigen on the cancer cell surface and is internalized, the linker is designed to be cleaved within the reducing environment of the cell, releasing the DM4 payload to induce cell cycle arrest and apoptosis.[5][][7][]
These application notes provide a detailed protocol for the conjugation of this compound to a monoclonal antibody, purification of the resulting ADC, and subsequent characterization to ensure quality and consistency.
Signaling Pathway and Mechanism of Action
The this compound ADC exerts its cytotoxic effect through a multi-step process that begins with binding to a target antigen on the surface of a cancer cell and culminates in apoptosis.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Synthesis and Evaluation of Hydrophilic Linkers for AntibodyâMaytansinoid Conjugates - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. benchchem.com [benchchem.com]
- 7. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Sulfo-PDBA-DM4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The Sulfo-PDBA-DM4 is a state-of-the-art linker-payload combination designed for the development of next-generation ADCs. It comprises the highly potent maytansinoid tubulin inhibitor, DM4, connected to a sulfonated, cleavable disulfide linker, Sulfo-PDBA (sulfonated 4-(2-pyridyldithio)butanoic acid).[1][]
The Sulfo-PDBA linker is engineered for enhanced aqueous solubility and stability in systemic circulation, minimizing premature drug release and associated off-target toxicity.[] Upon internalization of the ADC into target cancer cells, the disulfide bond within the linker is readily cleaved in the reducing intracellular environment, releasing the active DM4 payload.[3][4] DM4 then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of the cancer cell.[][6]
These application notes provide detailed protocols for the conjugation of this compound to a monoclonal antibody, characterization of the resulting ADC, and evaluation of its in vitro efficacy.
Data Presentation
The efficacy of an ADC is critically dependent on its Drug-to-Antibody Ratio (DAR), which influences both potency and pharmacokinetics. The following table summarizes representative quantitative data for maytansinoid-based ADCs.
| Parameter | Value | Cell Line | Cancer Type | Citation |
| IC50 (DM4) | 0.3 - 0.4 nM | SK-BR-3 | Breast Cancer | [1] |
| IC50 (Maytansine) | 710 pM | MCF7 | Breast Cancer | [1] |
| Typical DAR | 3-4 | N/A | N/A | [] |
| IC50 (4C9-DM1 ADC) | 158 pM | NCI-H526 | Small Cell Lung Cancer | [1] |
| IC50 (4C9-DM1 ADC) | ~4 nM | NCI-H889 | Small Cell Lung Cancer | [1] |
| IC50 (4C9-DM1 ADC) | ~1.5 nM | NCI-H1048 | Small Cell Lung Cancer | [1] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of IC50 values should be made with caution. The potency of maytansinoids can be significantly influenced by the specific cancer cell line and the experimental setup.
Experimental Protocols
Protocol 1: Antibody-Sulfo-PDBA-DM4 Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody via modification of the antibody's lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.1 M NaCl, 1 mM EDTA, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Sterile, nuclease-free water
Procedure:
-
Antibody Preparation:
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
-
-
This compound Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting molar ratio of 8:1 (linker-drug to mAb) is recommended for achieving a DAR of 3-4.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization and Storage:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Determine the Drug-to-Antibody Ratio (DAR) using Protocol 2.
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs. The conjugation of the hydrophobic DM4 payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
Purified ADC sample from Protocol 1
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 6.0, with 25% (v/v) isopropanol
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the prepared ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR1, DAR2, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.
-
Calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the ADC on target antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Target antigen-negative cancer cell line (e.g., MCF7 for HER2-targeting ADC)
-
Complete cell culture medium
-
Purified ADC from Protocol 1
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mechanism of Action
The mechanism of action of an ADC developed with this compound involves a series of orchestrated events, leading to targeted cell death.
References
Application Notes and Protocols for Sulfo-PDBA-DM4 in Site-Specific Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker technology connecting the antibody and the payload is critical to the safety and efficacy of an ADC. Sulfo-PDBA-DM4 is a state-of-the-art drug-linker conjugate designed for the development of highly effective and stable ADCs. It features the potent maytansinoid tubulin inhibitor, DM4, connected via a sulfonated, glutathione-cleavable linker (Sulfo-PDBA). This system is engineered for site-specific conjugation to antibodies, particularly those engineered with cysteine residues (e.g., "ThioMabs"), leading to homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
The inclusion of a sulfonate group in the linker enhances the aqueous solubility of the drug-linker, facilitating the conjugation process and improving the pharmacokinetic properties of the resulting ADC. The glutathione-cleavable disulfide bond within the PDBA linker is designed to be stable in systemic circulation and undergo efficient cleavage in the intracellular environment of tumor cells, where glutathione (B108866) concentrations are significantly higher. This targeted release of DM4 ensures maximal efficacy at the tumor site while minimizing systemic toxicity.
Principle of the Method
The development of a site-specific ADC using this compound involves a two-step process. First, the antibody is prepared for conjugation. For site-specific conjugation to engineered cysteine residues, this typically involves the selective reduction of interchain disulfide bonds or the reduction of a capped, engineered cysteine to expose a reactive thiol group.
Second, the antibody with free thiol groups is then conjugated to the maleimide (B117702) group of the this compound linker. The maleimide moiety reacts specifically with the thiol group to form a stable thioether bond, covalently attaching the DM4 payload to the antibody. The resulting ADC can then be purified and characterized to ensure a high degree of homogeneity and a precise DAR.
Materials and Reagents
-
Antibody: Cysteine-engineered monoclonal antibody (ThioMab) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: To be dissolved in an organic solvent like DMSO.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4.
-
Quenching Reagent: N-acetylcysteine.
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO).
-
Cell Lines: Appropriate cancer cell lines for in vitro cytotoxicity assays.
-
Animal Models: Immunocompromised mice for in vivo efficacy studies.
Data Presentation
A summary of representative quantitative data for an ADC generated using a sulfo-linker with DM4 is presented below. This data is based on published results for Mirvetuximab soravtansine (B3322474) (IMGN853), an ADC utilizing a similar sulfo-SPDB-DM4 linker, which serves as a relevant example.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.5 | [1] |
| In Vitro Cytotoxicity (IC50) | ||
| Ovarian Cancer Cell Line (IGROV-1) | Synergistic with carboplatin | [2] |
| Folate Receptor α-positive cells | Correlates with FRα expression (R=0.82) | [3] |
| In Vivo Efficacy | ||
| Ovarian Cancer Xenograft Model | Potentiated activity of carboplatin | [2] |
| Platinum-Resistant Ovarian Cancer Model | Improved efficacy with bevacizumab | [2] |
Experimental Protocols
I. Site-Specific Antibody Conjugation Protocol
This protocol is designed for the site-specific conjugation of this compound to a cysteine-engineered antibody (ThioMab).
1. Antibody Reduction:
a. Prepare the cysteine-engineered antibody in a conjugation buffer (PBS with 5 mM EDTA, pH 7.4) at a concentration of 5-10 mg/mL.
b. Prepare a fresh stock solution of the reducing agent, TCEP, at 10 mM in the conjugation buffer.
c. Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
d. Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation to selectively reduce the engineered cysteine residues.
e. Remove the excess TCEP using a desalting column or by buffer exchange into the conjugation buffer.
2. Conjugation Reaction:
a. Immediately after the reduction and purification, determine the concentration of the reduced antibody.
b. Prepare a 10 mM stock solution of this compound in DMSO.
c. Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
d. Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
3. Quenching and Purification:
a. To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine to the reaction mixture and incubate for an additional 20 minutes at room temperature.
b. Purify the resulting ADC using a size-exclusion chromatography (SEC) column or a tangential flow filtration (TFF) system to remove unreacted this compound, quenching reagent, and any aggregated protein. The ADC is typically exchanged into a formulation buffer (e.g., PBS, pH 7.2).
4. Characterization of the ADC:
a. Drug-to-Antibody Ratio (DAR) Determination: i. UV-Vis Spectrophotometry: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for DM4. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and DM4. ii. Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug-linkers. The average DAR is calculated from the peak areas of the different species.
b. Purity and Aggregation: Analyze the purified ADC by size-exclusion chromatography (SEC-HPLC) to determine the percentage of monomeric ADC and the presence of any aggregates.
c. Endotoxin (B1171834) Levels: Measure endotoxin levels to ensure the ADC is suitable for in vitro and in vivo studies.
II. In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of the this compound ADC.
1. Cell Seeding:
a. Culture the target cancer cell line to ~80% confluency.
b. Harvest the cells and perform a cell count.
c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
2. ADC Treatment:
a. Prepare a serial dilution of the this compound ADC and a non-targeting control ADC in complete culture medium.
b. Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
c. Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
3. Cell Viability Assessment:
a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
c. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
b. Plot the percentage of cell viability against the logarithm of the ADC concentration.
c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
III. In Vivo Efficacy Study Protocol (Xenograft Model)
This protocol describes a general procedure for evaluating the in vivo anti-tumor activity of the this compound ADC in a mouse xenograft model.
1. Tumor Implantation:
a. Subcutaneously inject 5-10 million cells of the target cancer cell line into the flank of immunocompromised mice (e.g., nude or SCID mice).
b. Monitor the mice for tumor growth.
2. ADC Administration:
a. When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, this compound ADC at different doses).
b. Administer the ADCs intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses over a period of time.
3. Monitoring and Data Collection:
a. Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
b. Monitor the body weight of the mice as an indicator of toxicity.
c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
4. Data Analysis:
a. Plot the mean tumor volume for each treatment group over time.
b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
c. Perform statistical analysis to determine the significance of the anti-tumor effects.
Visualizations
Caption: Experimental workflow for site-specific conjugation.
Caption: Mechanism of action of a this compound ADC.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Sulfo-PDBA-DM4 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetics.[1] An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can negatively affect pharmacokinetics and toxicity.[1] This document provides detailed protocols for determining the DAR of ADCs utilizing the Sulfo-PDBA linker and the cytotoxic payload DM4.
The Sulfo-PDBA-DM4 system incorporates a hydrophilic sulfonated linker (Sulfo-PDBA) and a potent maytansinoid tubulin inhibitor (DM4).[] The Sulfo-PDBA linker is designed to be stable in circulation and undergo cleavage by lysosomal proteases upon internalization into target cancer cells, releasing the DM4 payload.[3]
This application note outlines three common analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanism of Action and Payload Release
The therapeutic action of a this compound ADC begins with the binding of the antibody to its target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically via endocytosis, and trafficking to the lysosome.[1] Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B cleave the Sulfo-PDBA linker, releasing the active DM4 payload into the cytoplasm.[3] DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[]
Figure 1: ADC Mechanism of Action.
Experimental Protocols
DAR Determination by UV-Vis Spectroscopy
This method provides an average DAR value based on the distinct UV absorbance properties of the antibody and the DM4 payload.
Principle: The Beer-Lambert law is applied to a two-component system. The antibody has a maximum absorbance at approximately 280 nm, while maytansinoids like DM4 have a maximum absorbance around 252 nm. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and DM4, their respective concentrations can be determined, and the average DAR calculated.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the concentration of a pure monoclonal antibody solution (e.g., by amino acid analysis).
-
Measure the absorbance of the antibody solution at 280 nm and 252 nm to calculate its molar extinction coefficients (ε_Ab,280_ and ε_Ab,252_).
-
Similarly, determine the molar extinction coefficients for the free DM4 payload at 280 nm and 252 nm (ε_Drug,280_ and ε_Drug,252_).
-
-
Sample Preparation:
-
Prepare the this compound ADC sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and 252 nm (A_252_).
-
-
Calculation:
-
Use the following system of equations to solve for the concentration of the antibody (C_Ab_) and the drug (C_Drug_):
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_252_ = (ε_Ab,252_ * C_Ab_) + (ε_Drug,252_ * C_Drug_)
-
-
Calculate the average DAR:
-
Average DAR = C_Drug_ / C_Ab_
-
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| ε_Ab,280_ | 210,000 M⁻¹cm⁻¹ | [4] |
| ε_Ab,252_ | ~92,400 M⁻¹cm⁻¹ (Estimated) | [5] |
| ε_DM4,280_ | 5,230 M⁻¹cm⁻¹ | [6][7] |
| ε_DM4,252_ | 26,355 M⁻¹cm⁻¹ | [6][7] |
| A_280_ (Example) | 1.2 | N/A |
| A_252_ (Example) | 1.5 | N/A |
| Calculated Average DAR (Example) | ~4.0 | N/A |
Note: The extinction coefficient for the antibody at 252 nm is an estimation based on the absorbance ratio of BSA.[5] For accurate results, this should be determined empirically for the specific antibody used.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Sulfo-PDBA-DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of antibody-drug conjugates (ADCs) utilizing the Sulfo-PDBA-DM4 linker-payload system. The this compound is a drug-linker conjugate composed of the potent tubulin inhibitor DM4 and a glutathione-cleavable Sulfo-PDBA linker.[] Proper purification is critical to ensure a homogenous drug-to-antibody ratio (DAR), remove process-related impurities such as unconjugated antibody, free drug-linker, and aggregates, and to ultimately guarantee the safety and efficacy of the ADC therapeutic.
Introduction to this compound ADCs
This compound is an ADC cytotoxin with a linker that facilitates the delivery of the potent maytansinoid payload, DM4, to target cells.[] The linker is designed to be stable in systemic circulation and release the cytotoxic agent upon internalization into antigen-positive tumor cells.[] The purification of ADCs is a complex process due to the heterogeneity of the conjugation reaction, which can result in a mixture of species with varying DARs.[2] The primary goals of the purification process are to isolate the desired ADC species, remove impurities, and ensure the final product meets stringent quality attributes.
Overview of Purification Strategies
A multi-step chromatographic approach is typically employed for the purification of ADCs. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.[3][4] It is often used to fractionate species with different DAR values.[5][6]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their net surface charge.[7] It is effective for removing charged variants, aggregates, and process-related impurities like host cell proteins and DNA.[] Cation-exchange chromatography is frequently used in a flow-through mode to remove aggregates.[9][10]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size.[11] It is primarily used for aggregate removal and buffer exchange.[][12][13]
-
Mixed-Mode Chromatography (MMC): MMC utilizes resins with ligands capable of multiple interaction types (e.g., ionic and hydrophobic), offering unique selectivities for challenging purification steps.[14][15][16]
Experimental Workflow for this compound ADC Purification
A typical purification workflow for a this compound ADC involves a series of chromatographic steps to achieve high purity and the desired product quality.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific antibody and process.
Protocol 1: DAR Fractionation by Hydrophobic Interaction Chromatography (HIC)
This protocol aims to separate the this compound ADC into fractions with different drug-to-antibody ratios.
Materials:
-
HIC Column: Phenyl or Butyl-based resin (e.g., Phenyl Sepharose, Butyl-S Sepharose)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Crude ADC Mixture: Post-conjugation reaction mixture, filtered.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Mobile Phase A.
-
Sample Loading: Adjust the crude ADC mixture to a final ammonium sulfate concentration of 1.5 M by adding Mobile Phase A. Load the adjusted sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CV of Mobile Phase A to remove unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CV.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and HIC-HPLC to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
Protocol 2: Aggregate and Impurity Removal by Cation-Exchange Chromatography (CEX)
This protocol is designed to remove aggregates and other process-related impurities from the pooled ADC fractions. A bind-and-elute mode is described here.
Materials:
-
CEX Column: Strong cation-exchange resin (e.g., SP Sepharose)
-
Equilibration/Wash Buffer (Buffer A): 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
Pooled ADC Fractions: From HIC purification step, buffer exchanged into Buffer A.
Procedure:
-
Column Equilibration: Equilibrate the CEX column with 5-10 CV of Buffer A.
-
Sample Loading: Load the buffer-exchanged ADC pool onto the column.
-
Wash: Wash the column with 5 CV of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 50% Buffer B over 20 CV.
-
Fraction Collection: Collect fractions corresponding to the main elution peak.
-
Analysis: Analyze the collected fractions for purity and aggregate content using SEC-HPLC. Pool the fractions that meet the purity specifications.
Protocol 3: Buffer Exchange and Final Polishing by Size-Exclusion Chromatography (SEC)
This final step is used for buffer exchange into the final formulation buffer and to remove any remaining aggregates.
Materials:
-
SEC Column: (e.g., Sephacryl S-300 HR)
-
Formulation Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Purified ADC: From IEX purification step.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the desired formulation buffer.
-
Sample Loading: Load the purified ADC onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the ADC with the formulation buffer at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak.
-
Analysis: Confirm the purity and concentration of the final ADC product.
Data Presentation
The following tables summarize typical buffer conditions and expected outcomes for each purification step.
Table 1: Summary of Chromatographic Conditions
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Cation-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) |
| Resin Type | Phenyl or Butyl-based | Strong Cation Exchanger (e.g., SP) | Cross-linked agarose/dextran |
| Binding Buffer | High salt (e.g., 1.5 M (NH₄)₂SO₄) | Low salt, pH below pI (e.g., 20 mM NaOAc, pH 5.0) | N/A (Isocratic) |
| Elution Buffer | Low salt (e.g., no (NH₄)₂SO₄) | Increasing salt gradient (e.g., up to 0.5 M NaCl) | Formulation Buffer (e.g., PBS, pH 7.4) |
| Primary Goal | DAR separation | Aggregate & impurity removal | Buffer exchange, final polishing |
Table 2: Expected Purity and Recovery at Each Stage
| Purification Step | Typical Purity (%) | Typical Recovery (%) | Key Impurities Removed |
| Post-Conjugation | 50-80 | 100 | - |
| Post-HIC | >90 | 70-85 | Unconjugated antibody, free drug-linker, undesired DAR species |
| Post-IEX | >95 | 85-95 | Aggregates, charged variants, host cell proteins |
| Post-SEC | >98 | >95 | Remaining aggregates, buffer components |
Logical Relationships in Purification
The sequence of purification steps is designed to progressively remove different types of impurities, leading to a highly pure final product.
Conclusion
The purification of this compound ADCs requires a well-designed, multi-step chromatographic process to ensure the final product is safe, effective, and of high quality. The protocols and strategies outlined in these application notes provide a solid foundation for developing a robust purification scheme. Optimization of each step is crucial and should be guided by thorough in-process analytics to monitor purity, recovery, and the critical quality attributes of the ADC.
References
- 2. Antibody Drug Conjugate (ADC) Separation Using A Mixed Mode Cation Exchange Chromatography Step In A Monoclonal Antibody (mAb) Process [bioprocessonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. conductscience.com [conductscience.com]
- 9. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
- 15. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of Sulfo-PDBA-DM4 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] The Sulfo-PDBA-DM4 is an ADC linker-payload system that combines a specific monoclonal antibody (mAb) with the potent maytansinoid payload, DM4.[][3] DM4 functions by inhibiting tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[][][6] The Sulfo-PDBA linker is a cleavable linker designed to be stable in systemic circulation and efficiently release the DM4 payload upon internalization into target cells and subsequent cleavage by lysosomal proteases.[] The sulfonated linker enhances aqueous solubility and improves the efficiency of the conjugation process.[]
Evaluating the efficacy of an ADC like one constructed with this compound requires a suite of robust in vitro cell-based assays. These assays are critical for confirming the mechanism of action, quantifying potency (e.g., IC50), and ensuring target-dependent activity. This document provides detailed protocols for key cell-based assays essential for the preclinical evaluation of this compound based ADCs, including internalization, cytotoxicity, and apoptosis assays.
Mechanism of Action of this compound ADC
The therapeutic effect of a this compound ADC is a multi-step process that begins with specific binding to a tumor-associated antigen on the cancer cell surface and culminates in programmed cell death.
-
Binding: The monoclonal antibody component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[7][8]
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome.
-
Payload Release: Within the acidic environment of the lysosome, proteases cleave the Sulfo-PDBA linker, releasing the active DM4 payload into the cytoplasm.[]
-
Cytotoxicity: The freed DM4 binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[][9]
Figure 1. Mechanism of Action of a this compound ADC.
Protocol 1: ADC Internalization Assay
Principle: Confirming that the ADC is efficiently internalized by target cells is a critical first step in evaluating its potential efficacy.[7] This protocol utilizes a pH-sensitive dye that is non-fluorescent at neutral extracellular pH but fluoresces brightly in the acidic environment of endosomes and lysosomes following internalization.[10][11] This allows for a quantitative measurement of internalization using flow cytometry or fluorescence microscopy.
Figure 2. Experimental workflow for the ADC internalization assay.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
This compound ADC and unconjugated antibody control
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
pH-sensitive dye labeling kit (e.g., pHrodo™ Red AM Intracellular pH Indicator)
-
96-well black, clear-bottom tissue culture plates
-
Flow cytometer or high-content imaging system
Protocol:
-
ADC Labeling: Label the this compound ADC and the unconjugated antibody control with the pH-sensitive dye according to the manufacturer's instructions. Determine the final concentration and degree of labeling.
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the labeled ADC and labeled unconjugated antibody in complete medium. A typical concentration range is 0.1 to 10 µg/mL.
-
Remove the culture medium from the cells and add 100 µL of the diluted labeled antibodies to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 2, 6, 24 hours) to assess internalization kinetics.
-
Cell Preparation for Analysis:
-
Gently aspirate the medium containing the labeled ADC.
-
Wash the cells twice with 100 µL of cold PBS to remove non-internalized antibody.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in 200 µL of FACS buffer (PBS + 2% FBS).
-
For microscopy, add 100 µL of PBS or a suitable imaging buffer to each well. A nuclear counterstain (e.g., Hoechst 33342) can be added.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red for pHrodo Red).
-
Microscopy: Capture images using a high-content imager or fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. An increase in MFI in antigen-positive cells treated with the labeled ADC compared to controls (antigen-negative cells or cells treated with labeled unconjugated antibody) indicates specific, target-mediated internalization.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)
Principle: The primary goal of an ADC is to kill target cancer cells. The cytotoxicity assay measures the dose-dependent cell-killing ability of the this compound ADC.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability by assessing the metabolic activity of living cells.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
Figure 3. Experimental workflow for the MTT-based cytotoxicity assay.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
This compound ADC, unconjugated antibody, and free DM4 payload
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) in 50 µL of medium. Incubate overnight.[14]
-
Compound Preparation: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM4 payload in complete medium. A typical concentration range for the ADC might be 0.01 pM to 100 nM.
-
Cell Treatment: Add 50 µL of the diluted compounds to the appropriate wells. Include wells with untreated cells (medium only) as a 100% viability control and wells with medium only (no cells) as a blank control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action. For tubulin inhibitors like DM4, a longer incubation of 96 to 120 hours is often required to observe the full cytotoxic effect.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium (optional, but can reduce background) and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[14]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Example Data Presentation:
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| This compound ADC | Cell Line A (Positive) | 0.52 |
| This compound ADC | Cell Line B (Negative) | >100 |
| Unconjugated Antibody | Cell Line A (Positive) | No effect |
| Free DM4 Payload | Cell Line A (Positive) | 0.08 |
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: The DM4 payload is known to induce apoptosis.[] This assay confirms that the observed cytotoxicity is due to the activation of the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.[15] The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Figure 4. Experimental workflow for the Caspase-Glo® 3/7 apoptosis assay.
Materials:
-
Target antigen-positive cell line
-
This compound ADC
-
Complete cell culture medium
-
96-well white-walled, clear-bottom tissue culture plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed antigen-positive cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of medium. Incubate overnight.
-
Cell Treatment: Treat cells with the this compound ADC at various concentrations, typically centered around the previously determined IC50 value (e.g., 0.1x, 1x, and 10x IC50). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the plate for a period sufficient to induce apoptosis, typically 24 to 48 hours. This should be determined empirically but is generally shorter than the incubation for cytotoxicity.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature and prepare the reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well. Mix gently by orbital shaking for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the fold change in caspase activity by dividing the relative light units (RLU) of the treated samples by the RLU of the untreated control. A significant, dose-dependent increase in luminescence indicates the induction of apoptosis.[16]
Example Data Presentation:
| Treatment | Concentration | Fold Increase in Caspase-3/7 Activity (vs. Untreated) |
| Untreated Control | - | 1.0 |
| This compound ADC | 0.1x IC50 | 2.5 |
| This compound ADC | 1x IC50 | 8.2 |
| This compound ADC | 10x IC50 | 15.6 |
| Staurosporine (Positive Control) | 1 µM | 20.1 |
References
- 1. eag.com [eag.com]
- 3. adcreview.com [adcreview.com]
- 6. DM4 - Creative Biolabs [creative-biolabs.com]
- 7. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 8. precisionantibody.com [precisionantibody.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for in vivo Animal Models for Sulfo-PDBA-DM4 ADC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The Sulfo-PDBA-DM4 ADC linker-payload system is designed for enhanced stability in circulation and efficient intracellular release of the potent maytansinoid tubulin inhibitor, DM4.[1][2] These application notes provide detailed protocols and guidance for conducting preclinical in vivo studies to evaluate the efficacy and toxicity of ADCs utilizing the this compound conjugate. The protocols described herein cover the establishment of xenograft models, ADC administration, and methods for assessing anti-tumor activity and potential side effects.
Mechanism of Action
The this compound ADC exerts its anti-cancer effect through a multi-step process. Upon systemic administration, the monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of tumor cells. This binding event triggers the internalization of the ADC-antigen complex into the cell.[3] Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the Sulfo-PDBA linker, releasing the DM4 payload.[1][2]
DM4 is a potent anti-mitotic agent that disrupts microtubule dynamics by inhibiting tubulin polymerization.[4][5] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) and killing the cancer cell.[6][7]
Data Presentation: Efficacy and Toxicity of this compound ADCs
The following tables summarize representative quantitative data from preclinical in vivo studies of ADCs containing the maytansinoid payload DM4, including those with the Sulfo-PDBA linker. These tables are intended to provide a framework for presenting experimental results.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| Cancer Model | ADC Target | ADC Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Reference |
| OVCAR3 (Ovarian) | CDH6 | 5 | Single i.v. dose | >80% | [8] |
| OVCAR3 (Ovarian) | CDH6 | 2.5 | Single i.v. dose | ~60% | [8] |
| OVCAR3 (Ovarian) | CDH6 | 1.25 | Single i.v. dose | ~40% | [8] |
| LuCaP96.1 (Prostate) | TENB2 | 3 | Single i.v. dose | Significant | [9] |
| LuCaP96.1 (Prostate) | TENB2 | 1 | Single i.v. dose | Moderate | [9] |
Table 2: Survival Analysis in Orthotopic or Metastatic Models
| Cancer Model | ADC Target | ADC Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | p-value | Reference |
| OVCAR3-luc (Ovarian) | CDH6 | 5 | Single i.v. dose | Significantly prolonged vs. control | <0.05 | [8] |
| hNB LGALS3BP (Neuroblastoma) | LGALS3BP | 10 | Twice weekly, 3 doses | Significantly prolonged vs. control | <0.05 | [10] |
Table 3: Common Toxicities Associated with DM4-Containing ADCs
| Toxicity | Grade (Clinical) | Animal Model Findings | Potential Mitigation | Reference |
| Ocular Toxicity | Grade 1-3 | Corneal abnormalities | Dose optimization, formulation | [3][11] |
| Thrombocytopenia | Grade 3/4 | Decreased platelet counts | Monitoring, dose adjustment | [11][12] |
| Neuropathy | Grade 1-2 | Not consistently reported in preclinical models | Dose optimization | [12] |
| Hepatotoxicity | Grade 3/4 | Elevated liver enzymes | Monitoring, dose adjustment | [11][12] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Detach the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Subcutaneous Implantation: Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.
-
Orthotopic Implantation: For orthotopic models, which more accurately mimic the tumor microenvironment, surgically implant the cells into the organ of origin (e.g., mammary fat pad for breast cancer, pancreas for pancreatic cancer).[13] This requires specialized surgical skills and anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length and width using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[14]
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Patient-Derived Xenograft (PDX) Model Establishment
PDX models are generated by implanting tumor fragments directly from a patient into immunodeficient mice, offering a more clinically relevant model.[10][15]
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NSG)
-
Surgical instruments
-
Anesthesia
Protocol:
-
Tissue Preparation:
-
Receive fresh tumor tissue in a sterile container on ice.
-
In a sterile biosafety cabinet, dissect the tissue into small fragments (approximately 3x3x3 mm).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once the tumor reaches a sufficient size (e.g., >1000 mm³), euthanize the mouse and aseptically harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.
-
ADC Administration and Monitoring
Materials:
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Syringes and needles appropriate for the route of administration
Protocol:
-
ADC Preparation: Reconstitute the lyophilized this compound ADC in the recommended sterile buffer to the desired concentration.
-
Administration:
-
Administer the ADC to the tumor-bearing mice via the desired route, typically intravenous (i.v.) injection into the tail vein.
-
The dosing schedule will depend on the experimental design but can range from a single dose to multiple doses administered over several weeks.[8]
-
-
Efficacy Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Toxicity Monitoring:
-
Observe the mice daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and physical appearance.
-
At the end of the study, blood samples can be collected for complete blood counts and serum chemistry analysis to assess hematological and organ toxicity.[12]
-
Perform gross necropsy and collect major organs for histopathological examination.
-
Visualizations
Signaling Pathway of DM4-Induced Apoptosis
Caption: DM4-induced apoptosis signaling pathway.
Experimental Workflow for in vivo ADC Efficacy Study
References
- 1. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 2. Monitoring In Vivo Performances of Protein–Drug Conjugates Using Site-Selective Dual Radiolabeling and Ex Vivo Digital Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Sulfo-PDBA-DM4 in Preclinical Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfo-PDBA-DM4, a potent antibody-drug conjugate (ADC) linker-payload, in preclinical research. This document outlines the mechanism of action, protocols for key experiments, and presents available data to support the evaluation of ADCs developed with this technology.
Introduction
This compound is a state-of-the-art ADC payload that combines a highly potent tubulin inhibitor, DM4, with a hydrophilic, cleavable disulfide linker, Sulfo-PDBA. The design of this linker-payload system is optimized for targeted delivery of the cytotoxic agent to tumor cells, aiming to maximize therapeutic efficacy while minimizing systemic toxicity. The sulfonated linker enhances aqueous solubility, facilitating conjugation and improving the pharmacokinetic properties of the resulting ADC.[1][2]
The DM4 payload is a maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[3][] The Sulfo-PDBA linker is designed to be stable in systemic circulation and is efficiently cleaved within the reducing environment of the target cell, releasing the active DM4 payload.[1][2]
Mechanism of Action
The therapeutic action of an ADC utilizing this compound is a multi-step process initiated by the specific binding of the monoclonal antibody (mAb) component to a target antigen on the surface of a cancer cell.
Following internalization, the ADC is trafficked to lysosomes, where the disulfide bond of the Sulfo-PDBA linker is cleaved, releasing the potent DM4 payload into the cytoplasm. The released DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[3][5]
Data Presentation
While specific quantitative data for ADCs utilizing the this compound linker is limited in publicly available literature, data from closely related ADCs using the sulfo-SPDB-DM4 linker provide valuable insights into the expected performance. The following tables summarize representative preclinical data.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC Target | Cell Line | Payload | Linker | IC50 (ng/mL) | Reference |
| HER2 | BT-474 (HER2-positive) | DM1 | SMCC | 13-43 | [6][7] |
| HER2 | N87 (HER2-positive) | DM1 | SMCC | 13-43 | [6][7] |
| HER2 | HCC1954 (HER2-positive) | DM1 | SMCC | <173 | [6][7] |
| HER2 | MCF-7 (HER2-negative) | MMAE | - | 0.35 nM (payload only) | [8] |
| c-Kit | HMC-1.2 | DM1 | - | >200-fold increase vs. payload | [7] |
Table 2: In Vivo Efficacy of a CDH6-Targeting ADC with sulfo-SPDB-DM4
| Animal Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| OVCAR3 Xenograft | Control | - | 0 | [9][10] |
| OVCAR3 Xenograft | CDH6-sulfo-SPDB-DM4 | 1.25 | Significant | [9][10] |
| OVCAR3 Xenograft | CDH6-sulfo-SPDB-DM4 | 2.5 | Significant | [9][10] |
| OVCAR3 Xenograft | CDH6-sulfo-SPDB-DM4 | 5 | Significant | [9][10] |
Table 3: Pharmacokinetic Parameters of a M9346A–sulfo-SPDB–[3H]DM4 ADC in Mice
| Parameter | Value | Unit | Reference |
| Dose | 10 | mg/kg | [11][12] |
| Clearance | Decreased with higher DAR | - | [3][11][12] |
| Half-life | - | - | - |
Note: The data presented are representative and may vary depending on the specific antibody, target antigen expression, and experimental conditions. The similarity between Sulfo-PDBA and sulfo-SPDB linkers suggests comparable performance, but this should be experimentally verified.
Experimental Protocols
Detailed methodologies for the key experiments in the preclinical evaluation of a this compound ADC are provided below.
Protocol 1: Antibody-Drug Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody via disulfide linkage.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G25) or Tangential Flow Filtration (TFF) system
-
Analytical equipment for characterization (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Antibody Preparation: Exchange the antibody into a conjugation-compatible buffer (e.g., phosphate buffer, pH 7.5-8.0, containing EDTA) to a final concentration of 5-10 mg/mL.
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of a reducing agent (e.g., TCEP or DTT). The exact amount of reducing agent should be optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate at 37°C for 30-60 minutes.
-
Conjugation Reaction: Dissolve this compound in an organic co-solvent (e.g., DMA or DMSO). Add the dissolved linker-payload to the reduced antibody solution. The molar ratio of linker-payload to antibody will influence the final DAR. Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.[13]
-
Quenching: Stop the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted linkers.
-
Purification: Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[9]
-
Characterization: Determine the DAR, percentage of unconjugated antibody, and aggregation level of the purified ADC using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, and Size Exclusion Chromatography (SEC)-HPLC.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[2][]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and the unconjugated antibody in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.[2][]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This protocol describes a typical in vivo efficacy study using a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the this compound ADC, vehicle control, and isotype control ADC at the desired dose and schedule (e.g., once or twice weekly via intravenous injection).
-
Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Protocol 4: Pharmacokinetic (PK) Analysis
This protocol provides a general workflow for assessing the pharmacokinetic profile of the ADC in rodents.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound ADC
-
Blood collection supplies
-
Centrifuge
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the this compound ADC to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the total antibody, conjugated ADC, and/or free payload in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.[10][14]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key PK parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
DM4-Induced Apoptosis Signaling Pathway
The DM4 payload, a maytansinoid, disrupts microtubule polymerization, leading to mitotic arrest and the activation of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
Application of Sulfo-PDBA-DM4 in Solid Tumor Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of targeted therapeutics in oncology. By combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, ADCs offer the potential for a wider therapeutic window compared to traditional chemotherapy. The Sulfo-PDBA-DM4 is a state-of-the-art linker-payload system designed for the development of next-generation ADCs. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in solid tumor research, with a particular focus on its application in the clinically evaluated ADC, mirvetuximab soravtansine (B3322474) (IMGN853).
This compound comprises two key components:
-
DM4 (Ravtansine): A highly potent maytansinoid payload that induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1][2] Maytansinoids are known to be effective against a wide range of tumor cells at sub-nanomolar concentrations.
-
Sulfo-PDBA Linker: A sulfonated, pyridyldithio-based cleavable linker. The sulfonation enhances aqueous solubility, and the disulfide bond is designed to be stable in circulation but readily cleaved within the reducing environment of the tumor cell, ensuring targeted release of the DM4 payload.[2][3]
This combination allows for the creation of ADCs with favorable pharmacokinetic properties and potent, targeted anti-tumor activity.
Mechanism of Action
The mechanism of action of an ADC utilizing this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable Sulfo-PDBA linker preventing premature release of the toxic DM4 payload. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of solid tumor cells.[2]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-antigen complex fuses with a lysosome. The acidic environment and lysosomal proteases are thought to contribute to the degradation of the antibody, while the disulfide bond of the Sulfo-PDBA linker is cleaved in the reducing intracellular environment, releasing the active DM4 payload.[2]
-
Cytotoxicity: The released DM4 binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][2]
Signaling Pathway of DM4-Induced Apoptosis
The cytotoxic effect of DM4 is primarily mediated through the induction of the intrinsic apoptotic pathway following microtubule disruption.
Caption: DM4-induced apoptotic signaling pathway.
Data Presentation
The following tables summarize the preclinical efficacy of mirvetuximab soravtansine (IMGN853), a folate receptor alpha (FRα)-targeting ADC utilizing a sulfo-SPDB-DM4 linker-payload, in various solid tumor models.
In Vitro Cytotoxicity of IMGN853
| Cell Line | Cancer Type | FRα Expression | IC50 (pM) | Reference |
| BIO(K)1 | Uterine Serous Carcinoma | High (2+) | ~100 | [4] |
| END(K)265 | Endometrioid Carcinoma | High (2+) | ~50 | [4] |
| ARK1 | Uterine Serous Carcinoma | Negative (0) | >10,000 | [4] |
| ARK20 | Uterine Serous Carcinoma | Low (1+) | >10,000 | [4] |
| IGROV-1 | Ovarian Cancer | High | Synergistic with carboplatin/doxorubicin | [5] |
In Vivo Efficacy of IMGN853 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| END(K)265 | Endometrioid Carcinoma | IMGN853 | Complete tumor resolution (p<0.001) | [4] |
| BIO(K)1 (PDX) | Uterine Serous Carcinoma | IMGN853 | 2-fold increase in median survival (p<0.001) | [4] |
| OV-90 | Ovarian Cancer | IMGN853 + Bevacizumab | Significant tumor regressions and complete responses | [5][6] |
| Platinum-resistant Ovarian Cancer (PDX) | Ovarian Cancer | IMGN853 + PLD | Improved antitumor activity | [7] |
| Igrov-1 | Ovarian Cancer | IMGN853 (5.0 mg/kg) | Significant tumor growth inhibition | [8] |
| Ovcar-3 | Ovarian Cancer | IMGN853 (5.0 mg/kg) | Significant tumor growth inhibition | [8] |
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a this compound based ADC.
Experimental Workflow
Caption: General workflow for the development and evaluation of a this compound ADC.
Protocol 1: Antibody-Drug Conjugation with this compound
This protocol describes the conjugation of this compound to a monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the conjugation buffer to remove any interfering substances.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. The molar ratio will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the conjugation reaction by consuming any unreacted this compound.
-
-
Purification:
-
Purify the ADC from unconjugated this compound and other reaction components using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Determine the DAR by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload (if applicable) or by using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC.
Materials:
-
Antigen-positive and antigen-negative solid tumor cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC, non-targeting control ADC, and free DM4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, control ADC, and free DM4 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Solid tumor cell line
-
Matrigel (optional)
-
This compound ADC, vehicle control, and relevant control antibodies
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells) in sterile PBS or medium (with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, naked antibody, this compound ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC and control articles via a suitable route (e.g., intravenous injection). The dosing schedule (e.g., single dose, multiple doses) should be determined based on preliminary studies.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined endpoint size or when ethical endpoints are reached.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
If applicable, generate Kaplan-Meier survival curves.
-
Conclusion
The this compound linker-payload system offers a robust platform for the development of highly effective ADCs for the treatment of solid tumors. The preclinical data for mirvetuximab soravtansine (IMGN853) demonstrates the potent and targeted anti-tumor activity that can be achieved with this technology. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate their own this compound based ADCs, facilitating the advancement of novel cancer therapeutics. Careful optimization of the antibody, target antigen, and dosing regimen will be crucial for maximizing the therapeutic potential of these promising agents.
References
- 1. news.abbvie.com [news.abbvie.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sulfo-PDBA-DM4 Antibody Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-PDBA-DM4 antibody-drug conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibody-drug conjugate (ADC) linker-payload system. It comprises the potent anti-tubulin agent DM4, a maytansinoid derivative, connected to a Sulfo-PDBA linker.[1][2][3][4][5] The Sulfo-PDBA (sulfonated-peptide-based benzylic acid) linker is designed to be cleaved by glutathione, which is present in higher concentrations inside cells compared to the bloodstream.[3] This intracellular cleavage releases the DM4 payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the target cancer cell.[]
Q2: What is the primary conjugation site for the Sulfo-PDBA linker on an antibody?
The Sulfo-PDBA linker typically contains an N-hydroxysuccinimide (NHS) ester or a similar reactive group that targets primary amines on the antibody.[7] The most abundant and accessible primary amines on an antibody are the ε-amino groups of lysine (B10760008) residues. Therefore, conjugation primarily occurs at surface-accessible lysine residues.[7]
Q3: What is the importance of the Drug-to-Antibody Ratio (DAR) and what is the optimal range for maytansinoid ADCs?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics. While a higher DAR can increase potency, it can also lead to faster clearance from circulation and increased toxicity. For maytansinoid ADCs, a DAR of approximately 2 to 6 is often considered to have a better therapeutic index than conjugates with a very high DAR (e.g., 9-10).
Troubleshooting Guide
This guide addresses common challenges encountered during this compound antibody conjugation.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes:
-
Suboptimal Reaction pH: The reaction between the NHS ester of the linker and the antibody's lysine residues is pH-dependent. A pH outside the optimal range (typically 7.2-8.5) can lead to inefficient conjugation.
-
Hydrolysis of the Linker: The NHS ester on the Sulfo-PDBA linker is susceptible to hydrolysis in aqueous solutions. Delays in adding the linker to the antibody solution or prolonged reaction times at a suboptimal pH can reduce the amount of active linker available for conjugation.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody's lysine residues for reaction with the linker, leading to lower conjugation efficiency.
-
Low Molar Ratio of Linker-Payload to Antibody: An insufficient amount of the this compound conjugate will result in a lower DAR.
-
Antibody Concentration and Purity: Low antibody concentration or the presence of impurities can hinder the conjugation reaction.
Troubleshooting Steps:
-
Optimize Reaction pH: Perform small-scale experiments to determine the optimal pH for your specific antibody within the 7.2-8.5 range.
-
Use Amine-Free Buffers: Ensure all buffers used for antibody preparation and conjugation are free of primary amines. Phosphate-buffered saline (PBS) is a common choice.
-
Freshly Prepare and Use Linker-Payload: Dissolve the this compound immediately before use and add it to the antibody solution without delay.
-
Optimize Molar Ratio: Experiment with different molar ratios of this compound to the antibody to achieve the desired DAR.
-
Ensure Antibody Quality: Use a highly purified antibody at an appropriate concentration (typically >1 mg/mL).
Issue 2: High Levels of Aggregation
Possible Causes:
-
Increased Hydrophobicity: The DM4 payload is hydrophobic. Conjugating it to the antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation.[8] Higher DAR values exacerbate this issue.[1]
-
Use of Organic Co-solvents: Organic solvents like DMSO, often used to dissolve the linker-payload, can induce protein aggregation if their concentration in the final reaction mixture is too high.[1][8]
-
Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength of the conjugation or purification buffers can promote aggregation.[8]
-
Temperature Stress: Elevated temperatures during the conjugation or purification process can lead to antibody denaturation and aggregation.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can cause aggregation.
Troubleshooting Steps:
-
Control the DAR: Aim for the lowest DAR that provides the desired efficacy to minimize hydrophobicity-driven aggregation.[1]
-
Minimize Organic Solvent: Use the lowest effective concentration of the organic co-solvent. Consider using a more water-soluble derivative of the linker-payload if available.[1]
-
Optimize Buffer Composition: Ensure the pH and ionic strength of your buffers are optimized for the stability of your specific ADC.
-
Control Temperature: Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C) to minimize aggregation.[1]
-
Immobilize the Antibody: To prevent antibody-antibody interactions during conjugation, consider immobilizing the antibody on a solid support.[8]
-
Proper Storage: Store the purified ADC at the recommended temperature and avoid multiple freeze-thaw cycles.
Issue 3: Inconsistent Batch-to-Batch Results
Possible Causes:
-
Variability in Reagent Quality: Inconsistent quality of the antibody, this compound, or buffers can lead to variable results.
-
Inconsistent Reaction Parameters: Minor variations in pH, temperature, reaction time, or molar ratios between batches can significantly impact the final ADC product.
-
Inaccurate Quantification: Inaccurate determination of antibody or linker-payload concentration can lead to incorrect molar ratios and inconsistent DAR.
Troubleshooting Steps:
-
Use High-Quality Reagents: Ensure all reagents are of high quality and from reliable sources.
-
Strictly Control Reaction Parameters: Carefully monitor and control all reaction parameters (pH, temperature, time, molar ratios) for each batch.
-
Accurate Quantification: Use reliable methods to accurately determine the concentrations of the antibody and this compound.
-
Detailed Record Keeping: Maintain detailed records of all experimental conditions for each batch to identify potential sources of variability.
Data Presentation
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on the In Vivo Properties of a Sulfo-SPDB-DM4 ADC
| Average DAR | Clearance Rate (mL/day/kg) | Liver Accumulation (%ID/g at 6h) | Efficacy in KB Xenograft Model (Tumor Growth Inhibition) |
| ~2 | ~10 | ~7 | Moderate |
| ~4 | ~10 | ~8 | High |
| ~6 | ~12 | ~10 | High |
| ~9-10 | >30 (Rapid) | >25 | Decreased |
%ID/g = percentage of injected dose per gram of tissue. Data is representative and compiled from preclinical studies on maytansinoid ADCs with similar linkers. Actual results may vary depending on the specific antibody and experimental conditions.
Experimental Protocols
Representative Protocol for this compound Conjugation to an IgG Antibody
This protocol is a general guideline and may require optimization for your specific antibody and experimental setup.
1. Antibody Preparation:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL.
2. This compound Preparation:
-
Dissolve the this compound in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM. This should be done immediately before use.
3. Conjugation Reaction:
-
Molar Ratio: Determine the desired molar excess of this compound to the antibody. A starting point of 5-10 fold molar excess is common.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% (v/v) to minimize aggregation.
-
Incubation: Incubate the reaction mixture at 4°C for 2-4 hours with gentle mixing.
4. Purification of the ADC:
-
Removal of Unconjugated Linker-Payload: Purify the ADC from unconjugated this compound and other small molecules using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) with an appropriate molecular weight cut-off (e.g., 30 kDa).
-
Buffer Exchange: During purification, exchange the ADC into a suitable formulation buffer for storage.
5. Characterization of the ADC:
-
DAR Determination: Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Aggregation Analysis: Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Purity Analysis: Evaluate the purity of the ADC using SDS-PAGE and HIC.
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Troubleshooting decision tree for low DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug-Linker Conjugates for ADC | 1461704-01-7 | Invivochem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with Sulfo-PDBA-DM4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a low drug-to-antibody ratio (DAR) during the preparation of antibody-drug conjugates (ADCs) using Sulfo-PDBA-DM4.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used in the development of ADCs.[1][2][] It consists of the potent microtubule-inhibiting agent DM4, which is a maytansinoid derivative, connected to a sulfonated PDBA (Pro-Pro-Ala-based) linker.[1] The Sulfo-PDBA linker is designed to be cleaved by intracellular enzymes, releasing the DM4 payload inside the target cancer cells.[1] The sulfonation of the linker enhances its water solubility, which can improve conjugation efficiency and the overall properties of the resulting ADC.[1]
Q2: How does this compound work?
A2: The mechanism of action of an ADC prepared with this compound begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[1] The ADC is then internalized by the cell, typically through a process called endocytosis.[4] Once inside the cell, the linker is cleaved, releasing the DM4 payload.[1][4] DM4 then binds to tubulin, a protein essential for the formation of microtubules.[5][6] This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[5][7]
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[8] The DAR significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic properties. An insufficient payload (low DAR) can render the ADC ineffective, while an excessive payload (high DAR) can lead to increased toxicity and faster clearance from circulation.[8][9] Therefore, achieving a consistent and optimal DAR is crucial for the successful development of an ADC therapeutic.
Q4: How is the DAR of an ADC typically measured?
A4: The most common method for determining the DAR of an ADC is Hydrophobic Interaction Chromatography (HIC).[10][11][12][13] HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.[10][12] This allows for the quantification of the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[1][10] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used as an orthogonal method.[10]
Troubleshooting Guide for Low Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a common issue in ADC development. This guide provides a systematic approach to troubleshooting potential causes.
Q5: My average DAR is consistently lower than the target value. What are the most likely causes?
A5: A low DAR can result from several factors throughout the conjugation process. The most common areas to investigate are:
-
Inefficient Antibody Reduction: For cysteine-based conjugation, which is typical for linkers like Sulfo-PDBA, the interchain disulfide bonds of the antibody must be partially reduced to generate free thiol groups for conjugation. Incomplete reduction is a primary cause of low DAR.[14]
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time of the conjugation reaction are critical parameters that can significantly impact efficiency.[10][15]
-
Incorrect Molar Ratio of Linker-Payload to Antibody: An insufficient amount of the this compound linker-payload will lead to incomplete conjugation.[10][14]
-
Instability or Poor Quality of the Linker-Payload: The this compound may degrade if not stored or handled properly. The reactive moiety of the linker is susceptible to hydrolysis.[14]
-
Low Antibody Concentration: A dilute antibody solution can slow down the reaction kinetics and reduce conjugation efficiency.[10]
Below is a flowchart to guide your troubleshooting process:
Caption: A step-by-step workflow for troubleshooting a low Drug-to-Antibody Ratio.
Q6: How can I confirm that my antibody is properly reduced before conjugation?
A6: It is crucial to quantify the number of free thiol groups per antibody after the reduction step and before adding the this compound. Ellman's assay is a common and reliable method for this purpose.[14] This assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically. By comparing the result to a standard curve, you can determine the concentration of free thiols and verify that the reduction was successful.
Q7: The solubility of this compound seems low. Could this affect my conjugation efficiency?
A7: Yes, poor solubility of the linker-payload can lead to a lower effective concentration in the reaction mixture, resulting in a low DAR. Although this compound is sulfonated to improve aqueous solubility, it may still require the use of a co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAC), to achieve the desired concentration.[16][17] It is important to use a minimal amount of co-solvent, as high concentrations can lead to antibody denaturation or aggregation.[16] Always ensure that the this compound is fully dissolved before adding it to the antibody solution.
Q8: I'm concerned about the stability of the maleimide (B117702) group on my linker. How can I minimize hydrolysis?
A8: The maleimide group, which is often part of the linker that reacts with the antibody's thiol groups, is susceptible to hydrolysis, especially at higher pH.[14] To minimize hydrolysis, it is recommended to prepare the this compound solution immediately before use.[11] Cysteine-based conjugations are typically performed at a slightly acidic to neutral pH (around 6.5-7.5) to balance the reactivity of the thiol groups with the stability of the maleimide.[10]
Q9: I seem to be losing my ADC during the purification step. What could be the cause?
A9: Loss of ADC during purification can be due to several factors. If using chromatography, such as size exclusion chromatography (SEC) to remove unconjugated linker-payload, the ADC might be binding irreversibly to the column matrix.[12] Aggregation of the ADC, which can be induced by the conjugation of the hydrophobic DM4 payload, can also lead to poor recovery, as aggregates are often removed during purification.[12] It is important to optimize the purification method by, for example, adjusting the buffer composition or the type of chromatography resin used.[12]
Quantitative Data Summary
The following table summarizes typical reaction conditions for cysteine-based ADC conjugation and their potential impact on the final DAR. Note that these are starting points, and optimal conditions will vary depending on the specific antibody and desired DAR.
| Parameter | Typical Range | Effect on DAR with Increasing Value | Troubleshooting Considerations |
| Molar Ratio (Linker-Payload:Antibody) | 4:1 to 10:1 | Increases | A low ratio is a common cause of low DAR. Ensure accurate concentration measurements of both antibody and linker-payload. |
| pH | 6.5 - 7.5 | Can increase or decrease | Optimal pH balances thiol reactivity and maleimide stability. A pH outside this range can lead to low efficiency or side reactions. |
| Temperature (°C) | 4 - 25 | Generally increases | Higher temperatures can increase reaction rate but may also promote antibody aggregation or linker-payload degradation. |
| Reaction Time (hours) | 1 - 4 | Increases (up to a plateau) | Insufficient time will result in incomplete conjugation. Monitor the reaction over time to determine the optimal duration. |
| Antibody Concentration (mg/mL) | > 1 | Increases | Low concentrations can slow reaction kinetics. Concentrate the antibody if it is too dilute. |
| Co-solvent (e.g., DMSO) (%) | < 10 | Can increase by improving solubility | Use the minimum amount necessary to dissolve the linker-payload, as higher concentrations can denature the antibody. |
Experimental Protocols
General Protocol for Antibody Reduction and Conjugation with this compound
This protocol provides a general procedure for a cysteine-linked ADC. It should be optimized for your specific antibody and target DAR.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC column or dialysis cassette)
-
DMSO (if required for dissolving this compound)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Antibody Reduction:
-
Add the reducing agent to the antibody solution. The molar excess of the reducing agent will depend on the desired level of reduction and should be optimized. A starting point is a 2-3 fold molar excess over the antibody.
-
Incubate at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or dialysis, equilibrating with the reaction buffer.
-
-
Conjugation:
-
Prepare a stock solution of this compound in DMSO or the reaction buffer immediately before use.
-
Add the this compound solution to the reduced antibody solution. The molar ratio should be optimized based on the target DAR (e.g., 5-8 fold molar excess).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of the quenching solution (e.g., 10-fold molar excess over the linker-payload) to react with any unreacted this compound.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an SEC column, TFF, or dialysis to remove unconjugated linker-payload, quenching reagent, and any aggregates. The final ADC should be in the desired formulation buffer.
-
Protocol for DAR Analysis by HIC-HPLC
This protocol provides a general procedure for analyzing the DAR of a cysteine-linked ADC.[1][10]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the UV detector to 280 nm.
-
-
Chromatographic Separation:
-
Inject 20-50 µg of the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR, which are more hydrophobic.
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
Mandatory Visualizations
Caption: Key factors that can impact the efficiency of ADC conjugation.
Caption: A typical workflow for the preparation and analysis of an ADC.
Caption: The mechanism of action of DM4, leading to apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. repligen.com [repligen.com]
- 17. Quantification of residual solvents in antibody drug conjugates using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with linker cleavage instability of Sulfo-PDBA-DM4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-PDBA-DM4.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on its linker cleavage instability.
Issue 1: Premature Cleavage of this compound in In Vitro Assays
-
Observation: High levels of free DM4 are detected in plasma or serum stability assays sooner than expected.
-
Potential Causes & Solutions:
-
Reducing Agents in Media: The culture media or buffers may contain reducing agents (e.g., from certain supplements) that are cleaving the disulfide bond in the PDBA linker.
-
Troubleshooting Step: Analyze all media components for the presence of reducing agents. If possible, use a custom formulation of the media without these components or find alternative supplements.
-
-
Free Thiols in Serum: Serum and plasma naturally contain free thiols, such as cysteine and glutathione, which can contribute to the reduction of the disulfide bond.[1] The concentration of these can vary between lots and species.
-
Troubleshooting Step: Test multiple lots of serum to assess variability. When comparing different antibody-drug conjugates (ADCs), use the same lot of serum for all experiments to ensure consistency.
-
-
Incorrect Storage: Improper storage of the this compound conjugate can lead to degradation and premature release of DM4.
-
Troubleshooting Step: Ensure the conjugate is stored at the recommended temperature (typically -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.
-
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in Conjugation Reactions
-
Observation: The average DAR of the final ADC product is lower or more heterogeneous than desired.
-
Potential Causes & Solutions:
-
Incomplete Antibody Reduction: The interchain disulfide bonds of the antibody may not be fully reduced, providing fewer sites for conjugation.
-
Troubleshooting Step: Optimize the concentration of the reducing agent (e.g., DTT, TCEP) and the incubation time and temperature.
-
-
Linker-Payload Instability: The this compound may be degrading during the conjugation reaction.
-
Troubleshooting Step: Use freshly prepared this compound solution for conjugation. Minimize the reaction time as much as possible without compromising conjugation efficiency.
-
-
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
-
Observation: The ADC is highly potent in cell-based assays but shows poor efficacy in animal models.
-
Potential Causes & Solutions:
-
In Vivo Linker Instability: The Sulfo-PDBA linker may be less stable in the circulation of the animal model than in the in vitro assay, leading to premature release of DM4 and reduced tumor delivery. The stability of disulfide linkers can be influenced by steric hindrance around the disulfide bond.[2][3]
-
Troubleshooting Step: Conduct a pharmacokinetic study in the animal model to measure the levels of intact ADC and free DM4 in the plasma over time. This will provide a direct measure of the ADC's in vivo stability.
-
-
"Bystander Effect" Considerations: The release of DM4 from the target cell and its effect on neighboring antigen-negative cells (the bystander effect) can be a significant contributor to in vivo efficacy.[3][4] The degree of this effect can be influenced by the rate of DM4 release and its diffusion.
-
Troubleshooting Step: Evaluate the bystander effect in co-culture experiments with antigen-positive and antigen-negative cells to better understand the in vivo mechanism of action.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cleavage for the Sulfo-PDBA linker?
A1: The Sulfo-PDBA linker contains a disulfide bond that is susceptible to cleavage by reducing agents. The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione, compared to the bloodstream.[3][5] This differential allows for the stable circulation of the ADC and the preferential release of the DM4 payload inside the target cells.
Q2: How does the "sulfo" modification affect the PDBA-DM4?
A2: The sulfonate group ("sulfo") increases the hydrophilicity and water solubility of the linker-payload conjugate. This can help to prevent aggregation of the ADC, particularly with hydrophobic payloads like DM4, and can improve the overall pharmacokinetic properties of the conjugate.
Q3: What is the mechanism of action of the DM4 payload?
A3: DM4 is a potent maytansinoid cytotoxic agent.[6] It acts by inhibiting the assembly of microtubules, which are essential for cell division. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[6]
Q4: Why is linker stability important for an ADC?
A4: Linker stability is a critical factor in the therapeutic index of an ADC. A stable linker prevents the premature release of the potent cytotoxic payload in the systemic circulation, which could lead to off-target toxicity to healthy tissues.[7] The linker must be stable enough to deliver the payload to the tumor but labile enough to release it effectively inside the cancer cells.
Q5: What analytical methods are used to assess the stability of this compound?
A5: The most common method for assessing the stability of ADCs like those made with this compound is liquid chromatography-mass spectrometry (LC-MS).[5][8][9] This technique can be used to measure the average DAR of the ADC over time and to quantify the amount of free DM4 that has been released into the plasma or other biological matrix.
Quantitative Data
| Parameter | Species | Matrix | Value | Reference |
| Deconjugation Half-life | Not Specified (in circulation) | In Vivo | ~9 days | [1][10] |
| Pharmacokinetic Half-life | Human | Plasma | ~5 days (in patients with low plasma CanAg levels) | [11] |
Note: The stability of disulfide linkers can be influenced by the specific antibody, conjugation site, and the animal species being studied.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of a this compound ADC in plasma.
-
Preparation of ADC Stock Solution:
-
Prepare a stock solution of the purified ADC in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
-
-
Incubation in Plasma:
-
Thaw frozen plasma (e.g., human, mouse, rat) from a commercial source at 37°C.
-
In microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration of 100 µg/mL.
-
As a control, prepare a sample of the ADC in the buffer alone.
-
Incubate all samples at 37°C in a shaking water bath.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), collect aliquots (e.g., 50 µL) from each incubation mixture.
-
Immediately add 3 volumes of ice-cold acetonitrile (B52724) to the aliquots to precipitate plasma proteins and stop the reaction.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis of Free DM4 by LC-MS/MS:
-
Transfer the supernatant to a new tube for analysis.
-
Develop a sensitive LC-MS/MS method for the quantification of free DM4. This will typically involve a C18 reversed-phase column and a gradient elution with water and acetonitrile containing a small amount of formic acid.
-
Use multiple reaction monitoring (MRM) to detect and quantify DM4 and an appropriate internal standard.
-
Prepare a standard curve of DM4 in the same plasma/acetonitrile matrix to accurately quantify the amount of released payload in the experimental samples.
-
-
Analysis of ADC Integrity (Optional):
-
To assess the change in DAR over time, the ADC can be isolated from the plasma using affinity capture (e.g., with Protein A/G beads).
-
The captured ADC is then eluted and analyzed by LC-MS to determine the average DAR at each time point.
-
Visualizations
Caption: Workflow for In Vitro Plasma Stability Assay.
Caption: Intracellular Cleavage of this compound.
Caption: Troubleshooting Premature DM4 Release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. debiopharm.com [debiopharm.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochempeg.com [biochempeg.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
method refinement for consistent Sulfo-PDBA-DM4 ADC production
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for the consistent production and refinement of Sulfo-PDBA-DM4 Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges that may arise during the conjugation process, presented in a question-and-answer format.
Q1: My final ADC product shows a low average Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I fix it?
A1: Low DAR is a frequent issue indicating suboptimal conjugation efficiency. Several factors can contribute to this problem. A systematic approach is crucial for diagnosis.[1]
-
Inefficient Antibody Reduction: The interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol (-SH) groups for conjugation.
-
Linker-Payload Instability: The this compound reagent may degrade if not handled or stored correctly. The pyridyldithio group is susceptible to hydrolysis.
-
Solution: Prepare the linker-payload solution immediately before use. Use anhydrous DMSO to dissolve the this compound, as maleimides and other reactive groups can hydrolyze in the presence of water.[2]
-
-
Suboptimal Reaction Conditions: The pH and temperature of the conjugation reaction are critical for the thiol-disulfide exchange.
-
Low Molar Ratio: An insufficient amount of the this compound linker-payload will naturally lead to a lower DAR.
-
Solution: Increase the molar excess of the this compound relative to the antibody. It is common to use a molar ratio of 5:1 to 20:1 (linker-payload:antibody) as a starting point for optimization.[2]
-
Q2: I am observing significant aggregation in my final ADC product. What causes this and how can I mitigate it?
A2: Aggregation is a critical issue that can affect the safety, efficacy, and stability of an ADC.[3][4] The high hydrophobicity of the DM4 payload is a primary driver of aggregation.[5][]
-
Payload-Induced Hydrophobicity: As hydrophobic DM4 molecules are conjugated to the antibody surface, they can create patches that promote self-association and aggregation.[3][5]
-
Solution 1 (Linker Choice): The use of a hydrophilic linker like Sulfo-PDBA is a key strategy to counteract the payload's hydrophobicity. The sulfonate group enhances the water solubility of the linker-drug conjugate.[][7]
-
Solution 2 (Formulation): Screen different formulation buffers after purification. The inclusion of stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (polysorbate 20/80) can significantly reduce aggregation.[5]
-
-
High DAR: A higher DAR means more hydrophobic molecules are on the antibody surface, increasing the propensity for aggregation.[5][8] ADCs with very high DARs (e.g., >8) are known to clear more rapidly from circulation due to aggregation.[5][9]
-
Solution: Aim for a lower, more controlled DAR (typically 2 to 4) by optimizing the conjugation conditions (e.g., lowering the molar ratio of linker-payload).[10]
-
-
Unfavorable Buffer Conditions: If the buffer pH is near the isoelectric point (pI) of the ADC, the reduced surface charge can lead to aggregation.[3][5]
-
Solution: Ensure the pH of your process and formulation buffers is at least 1-2 units away from the ADC's pI.
-
-
Process-Induced Stress: The use of organic co-solvents (like DMSO) to dissolve the linker-payload can partially denature the antibody, exposing hydrophobic regions.[3][5] High temperatures or excessive shear stress from vigorous mixing can also induce unfolding and aggregation.[5]
-
Solution: Minimize the percentage of organic co-solvent in the final reaction mixture (typically ≤10%). Perform conjugation at controlled, lower temperatures and use gentle mixing.
-
Q3: The Drug-to-Antibody Ratio (DAR) is inconsistent between batches. How can I improve reproducibility?
A3: Batch-to-batch inconsistency is a major challenge in ADC manufacturing. Achieving consistency requires tight control over all critical process parameters.[11][]
-
Raw Material Variability: The quality of the monoclonal antibody (mAb) and the this compound linker-payload can vary. The presence of impurities or contaminants in the mAb preparation can interfere with the reaction.[1] The presence of trisulfide bonds in the antibody can also affect the final DAR.[13]
-
Solution: Use highly purified mAb (>95%).[1] Implement rigorous quality control checks on all incoming raw materials, including the linker-payload, to ensure their identity, purity, and reactivity.
-
-
Process Parameter Control: Minor variations in reaction time, temperature, pH, and reagent concentrations can lead to different outcomes.
-
Solution: Strictly control all reaction parameters. Use calibrated equipment and prepare fresh solutions for each batch. Automating reagent additions can also improve consistency. A Quality by Design (QbD) approach, which involves systematically understanding how process parameters affect ADC critical quality attributes, is highly recommended.[14]
-
-
Analytical Method Variability: The methods used to measure DAR (e.g., HIC, UV-Vis) must be robust and validated to ensure that observed differences are real and not artifacts of the measurement.
-
Solution: Validate your analytical methods for accuracy, precision, and robustness. Use a consistent, well-characterized reference standard for every analysis to ensure comparability across batches.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Sulfo-PDBA linker? A: Sulfo-PDBA contains a disulfide bond (-S-S-). This bond is relatively stable in the bloodstream but is designed to be cleaved in the reducing environment inside a target cell, where the concentration of glutathione (B108866) is high. This cleavage releases the active DM4 payload.[4][15][16] The "sulfo" group is a sulfonate moiety added to the linker to increase its hydrophilicity.[][7]
Q: What is the optimal average DAR for a this compound ADC? A: The optimal DAR is a balance between efficacy and safety.[9] While higher DARs can increase potency in vitro, they often lead to faster clearance, lower tolerability, and increased aggregation in vivo.[8] For maytansinoid ADCs, an average DAR of 2 to 4 is often considered optimal, providing a good therapeutic window.[8][10]
Q: Which analytical techniques are essential for characterizing my this compound ADC? A: A panel of analytical techniques is required to characterize the complex nature of ADCs.[14][17]
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[3][17][18]
-
Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation (high molecular weight species) and fragmentation (low molecular weight species) in the sample.[19]
-
Mass Spectrometry (MS): Provides precise mass information to confirm the identity of the ADC species and verify the DAR distribution seen in HIC.[][17]
-
UV-Vis Spectrophotometry: A relatively simple and quick method to estimate the average DAR by measuring absorbance at two wavelengths (e.g., 280 nm for the protein and another for the drug).[8][19]
Data Presentation: Optimizing Reaction Parameters
Achieving a target DAR of ~4 with minimal aggregation requires careful optimization. The following tables provide representative data from a hypothetical optimization study.
Table 1: Effect of Linker-Payload Molar Ratio on ADC Characteristics (Conditions: mAb at 10 mg/mL, 5 molar equivalents of TCEP, pH 7.2, 2 hours at 20°C)
| Molar Ratio (this compound : mAb) | Average DAR (by HIC) | % Monomer (by SEC) | Yield (%) |
| 4 : 1 | 3.1 | 98.5 | 92 |
| 6 : 1 | 3.9 | 97.2 | 90 |
| 8 : 1 | 4.6 | 94.1 | 87 |
| 10 : 1 | 5.2 | 91.5 | 85 |
Table 2: Effect of pH on ADC Characteristics (Conditions: mAb at 10 mg/mL, 6:1 molar ratio of Linker:mAb, 5 molar equivalents of TCEP, 2 hours at 20°C)
| Reaction pH | Average DAR (by HIC) | % Monomer (by SEC) | Yield (%) |
| 6.5 | 3.5 | 98.1 | 91 |
| 7.0 | 3.8 | 97.5 | 90 |
| 7.5 | 3.9 | 96.9 | 89 |
| 8.0 | 4.0 | 95.3 | 86 |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., IgG1) using tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Antibody Preparation: Start with a purified mAb at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5). If the antibody is in a buffer containing amines like Tris, exchange it into the reaction buffer using a desalting column.[20]
-
Prepare TCEP Stock: Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.
-
Reduction Reaction: Add TCEP solution to the antibody solution to achieve a final molar excess of 2 to 5 equivalents of TCEP per mole of antibody.
-
Incubation: Incubate the mixture at 37-40°C for 1-2 hours with gentle mixing.[20] It is recommended to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the newly formed thiols.
-
Cooling: After incubation, cool the solution to room temperature (20-22°C).[20] The partially reduced antibody is now ready for immediate use in the conjugation step. Do not remove the excess TCEP, as it will not interfere with the subsequent disulfide exchange reaction.
Protocol 2: this compound Conjugation
-
Prepare Linker-Payload Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Adjust Reaction Conditions: Ensure the pH of the reduced antibody solution is between 6.5 and 7.5 for optimal conjugation.[1]
-
Conjugation Reaction: Add the required volume of the this compound stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 6:1 linker-payload to mAb). Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to minimize the risk of antibody denaturation.
-
Incubation: Allow the reaction to proceed for 1-4 hours at a controlled temperature (e.g., 20°C) with gentle mixing, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a 5-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.
-
Purification: Immediately purify the resulting ADC to remove unreacted linker-payload and other impurities. This is typically done using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to exchange the ADC into a stable formulation buffer.
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Equipment: An HPLC or UPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).[3]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Sample Preparation: Dilute the purified ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. More hydrophobic species (higher DAR) will elute later.[]
-
Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of species * DAR of species) / Σ (% Area of all species)
-
Visualizations
Caption: A generalized workflow for the production of this compound ADC.
Caption: A decision tree for troubleshooting common ADC production issues.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 7. agilent.com [agilent.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Bridged Cysteine Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 13. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Latest Technologies for Antibody-Drug Conjugate (ADC) Analysis: Measure DAR, Aggregates, and Particle Size Accurately! | Malvern Panalytical [malvernpanalytical.com]
- 16. tandfonline.com [tandfonline.com]
- 17. waters.com [waters.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
addressing batch-to-batch variability in Sulfo-PDBA-DM4 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Sulfo-PDBA-DM4 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound ADC and how does it work?
A this compound ADC is a type of antibody-drug conjugate designed for targeted cancer therapy. It consists of three main components:
-
A monoclonal antibody (mAb) that specifically targets an antigen present on the surface of tumor cells.
-
A potent cytotoxic payload, DM4 , which is a maytansinoid that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
A Sulfo-PDBA linker , which connects the antibody to the DM4 payload. This linker is designed to be stable in circulation but is cleaved by intracellular proteases like cathepsin B, which are often upregulated in the lysosomal compartment of cancer cells, ensuring targeted release of the payload within the tumor cell.[3][4] The "sulfo" modification enhances the hydrophilicity of the linker, which can help to reduce aggregation and improve solubility.[]
The mechanism of action involves the ADC binding to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[6] Inside the cell, the linker is cleaved, releasing the DM4 payload to exert its cytotoxic effect.[3]
Q2: What are the primary sources of batch-to-batch variability in this compound ADCs?
Batch-to-batch variability in ADCs is a common challenge and can arise from multiple factors throughout the manufacturing process.[7][8] Key sources of variability for this compound ADCs include:
-
Inconsistent Drug-to-Antibody Ratio (DAR): Variations in the average number of DM4 molecules conjugated to each antibody can significantly impact the ADC's efficacy and safety.[9] Factors influencing DAR include reaction conditions (temperature, pH, reaction time), the ratio of linker-payload to antibody, and the efficiency of the conjugation reaction.
-
Aggregation: The conjugation of the hydrophobic DM4 payload can increase the propensity for ADC molecules to aggregate.[10][11] Aggregation can affect the ADC's stability, efficacy, and can potentially lead to immunogenicity.[11][12]
-
Process-Related Impurities: Residual unconjugated antibody, free this compound linker-payload, and solvents from the conjugation reaction can all contribute to batch variability and may have safety implications.[13]
-
Charge Variants: The conjugation process can introduce new charge variants of the ADC, which may have different pharmacokinetic and pharmacodynamic properties.
-
Raw Material Variability: Inconsistencies in the quality of the starting materials, such as the monoclonal antibody or the this compound linker-payload, can lead to downstream variability in the final ADC product.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for maytansinoid-based ADCs like those with DM4?
For maytansinoid ADCs, a DAR in the range of 3 to 4 is generally considered optimal.[][9] This range typically provides a good balance between potency and developability (e.g., minimizing aggregation and maintaining favorable pharmacokinetic properties).[9] However, the ideal DAR can also depend on the specific target antigen and its expression levels.[14] Higher DAR values can sometimes lead to increased clearance and reduced efficacy.[9]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptom: Hydrophobic Interaction Chromatography (HIC) analysis reveals a different average DAR or a significantly different distribution of DAR species (e.g., DAR0, DAR2, DAR4, etc.) compared to previous batches.
Potential Causes and Troubleshooting Steps:
-
Inaccurate Reagent Concentrations:
-
Action: Re-verify the concentration of the antibody and the this compound linker-payload solutions using a reliable method such as UV-Vis spectroscopy. Ensure accurate molar ratios are used in the conjugation reaction.
-
-
Suboptimal Reaction Conditions:
-
Action: Tightly control reaction parameters such as pH, temperature, and incubation time. Even small deviations can impact conjugation efficiency.
-
-
Inefficient Quenching of the Reaction:
-
Action: Ensure the quenching step is performed consistently and effectively to stop the conjugation reaction at the desired time point.
-
-
Variability in Antibody Quality:
-
Action: Characterize the incoming monoclonal antibody for purity and post-translational modifications that could affect conjugation, such as the presence of trisulfide bonds which can react with the DM4 payload.[15]
-
Experimental Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different DAR species in a this compound ADC sample.
Methodology:
-
Column: Use a HIC column suitable for antibody separations (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[16]
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes) to elute the different DAR species.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the different DAR species.
Data Presentation: Example HIC Data for DAR Analysis
| DAR Species | Batch 1 (Peak Area %) | Batch 2 (Peak Area %) | Acceptable Range (%) |
| DAR0 | 5.2 | 10.5 | 4.0 - 6.0 |
| DAR2 | 25.8 | 35.1 | 24.0 - 28.0 |
| DAR4 | 58.3 | 45.2 | 55.0 - 60.0 |
| DAR6 | 10.7 | 9.2 | 8.0 - 12.0 |
| Average DAR | 3.9 | 3.3 | 3.8 - 4.2 |
Troubleshooting Workflow for Inconsistent DAR
Issue 2: High Levels of Aggregation in the Final ADC Product
Symptom: Size Exclusion Chromatography (SEC) analysis shows an increased percentage of high molecular weight (HMW) species (aggregates) compared to the specification.
Potential Causes and Troubleshooting Steps:
-
Hydrophobicity of the ADC: The conjugation of the hydrophobic DM4 payload increases the overall hydrophobicity of the antibody, promoting self-association.[10][11]
-
Action: Consider using hydrophilic linkers or excipients in the formulation to mitigate hydrophobic interactions.
-
-
Unfavorable Buffer Conditions: The pH and ionic strength of the buffer during conjugation and purification can influence protein stability.
-
Action: Screen different buffer conditions (pH, salt concentration) to find the optimal formulation for ADC stability. Arginine and polysorbates are common excipients used to reduce aggregation.
-
-
Process-Induced Stress: High shear forces during mixing, tangential flow filtration (TFF), or freeze-thaw cycles can lead to protein denaturation and aggregation.[10][17]
-
Action: Optimize process parameters to minimize shear stress. Implement controlled freezing and thawing protocols.
-
-
High DAR: Higher DAR values can lead to increased aggregation.[9]
-
Action: If aggregation is a persistent issue, consider targeting a lower average DAR.
-
Experimental Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Methodology:
-
Column: Use an SEC column with a pore size appropriate for separating antibody monomers and aggregates (e.g., 300Å).[18]
-
Mobile Phase: A non-denaturing, aqueous mobile phase such as phosphate-buffered saline (PBS). For some ADCs, the addition of a small amount of organic modifier may be necessary to reduce non-specific interactions with the column matrix.[1]
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to HMW species, the monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species.
Data Presentation: Example SEC Data for Aggregation Analysis
| Species | Batch 1 (%) | Batch 2 (%) | Acceptance Criteria (%) |
| High Molecular Weight (HMW) | 1.8 | 5.2 | ≤ 2.0 |
| Monomer | 98.0 | 94.5 | ≥ 97.0 |
| Low Molecular Weight (LMW) | 0.2 | 0.3 | ≤ 1.0 |
Troubleshooting Workflow for ADC Aggregation
Issue 3: Presence of High Levels of Free this compound
Symptom: Reverse-Phase HPLC (RP-HPLC) analysis of the purified ADC shows a significant peak corresponding to the free this compound linker-payload.
Potential Causes and Troubleshooting Steps:
-
Inefficient Purification: The purification method (e.g., TFF, chromatography) may not be adequately removing the unreacted linker-payload.
-
Action: Optimize the purification process. For TFF, increase the number of diavolumes. For chromatography, adjust the mobile phase composition or gradient to improve separation.
-
-
Linker Instability: The Sulfo-PDBA linker may be cleaving prematurely during the purification or storage process.
-
Action: Review the buffer conditions and storage temperature to ensure they are not promoting linker cleavage. The Sulfo-PDBA linker is designed to be cleaved by proteases, so ensure there is no protease contamination.
-
-
Excess Linker-Payload in Reaction: Using a large excess of the linker-payload in the conjugation reaction can make its removal more challenging.
-
Action: Optimize the molar ratio of linker-payload to antibody to minimize the amount of unreacted material.
-
Experimental Protocol: Free Drug Analysis by RP-HPLC
Objective: To quantify the amount of free this compound in the final ADC product.
Methodology:
-
Column: A C18 or C8 RP-HPLC column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Run a gradient from low to high organic content (Mobile Phase B) to elute the hydrophobic free drug.
-
Detection: Monitor at a wavelength where the DM4 payload has strong absorbance (e.g., 254 nm).[19]
-
Quantification: Use a standard curve of known concentrations of this compound to quantify the amount in the ADC sample.
Data Presentation: Example Free Drug Analysis Data
| Sample | Free this compound (%) | Acceptance Criteria (%) |
| Batch 1 | 0.8 | ≤ 1.0 |
| Batch 2 | 2.5 | ≤ 1.0 |
Logical Relationship Diagram for Free Drug Contamination
References
- 1. lcms.cz [lcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. susupport.com [susupport.com]
- 8. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in ADC Purification: A Case Study [olon-france.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. pharmtech.com [pharmtech.com]
- 18. agilent.com [agilent.com]
- 19. ricerca.unich.it [ricerca.unich.it]
troubleshooting unexpected results in Sulfo-PDBA-DM4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-PDBA-DM4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibody-drug conjugate (ADC) payload composed of the potent microtubule inhibitor DM4 linked to an antibody via a sulfonated PDBA (protease-cleavable dibenzyl-succinamide) linker.[] The mechanism of action begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[] Once inside the cell, the complex is trafficked to the lysosome, where the Sulfo-PDBA linker is cleaved by lysosomal proteases.[] This cleavage releases the highly cytotoxic DM4 payload, which can then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis (programmed cell death).[] The sulfonated linker enhances the water solubility of the molecule, which can improve conjugation efficiency and the overall properties of the ADC.[]
Q2: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?
The optimal drug-to-antibody ratio (DAR) is a critical parameter that must be empirically determined for each specific antibody-drug conjugate. However, for maytansinoid-based ADCs like those utilizing DM4, a DAR of 3-4 is often considered a good starting point. This range typically provides a balance between potency and pharmacokinetic properties. Higher DAR values can sometimes lead to increased aggregation and faster clearance from circulation, potentially reducing overall efficacy.
Q3: What are common causes of low conjugation efficiency?
Low conjugation efficiency can stem from several factors:
-
Antibody-related issues: Impurities in the antibody preparation, low antibody concentration, or the presence of interfering substances in the buffer (e.g., Tris, glycine) can all reduce conjugation efficiency.[2]
-
Linker-payload quality: The purity and stability of the this compound reagent are crucial. Degradation of the reactive moiety will lead to lower yields.
-
Reaction conditions: Suboptimal pH, temperature, or reaction time can result in incomplete conjugation.[2]
-
Molar excess of linker-payload: An insufficient molar excess of the this compound over the antibody will result in a low DAR.
Q4: My ADC is showing signs of aggregation. What are the potential causes and how can I troubleshoot this?
Aggregation is a common issue with ADCs, often driven by the hydrophobicity of the payload and linker. Potential causes include:
-
High DAR: A higher number of hydrophobic drug-linker molecules per antibody increases the propensity for aggregation.
-
Suboptimal buffer conditions: A buffer pH close to the isoelectric point (pI) of the ADC can reduce electrostatic repulsion and promote aggregation.
-
Conjugation process: The use of organic co-solvents to dissolve the linker-payload can sometimes denature the antibody, leading to aggregation.
Troubleshooting steps include:
-
Optimize the DAR: Aim for a lower DAR if aggregation is a persistent issue.
-
Screen buffer conditions: Evaluate different pH values and the addition of excipients (e.g., polysorbates, sugars) to improve stability.
-
Analytical characterization: Use techniques like Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to quantify the percentage of aggregates.[3][4]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to the antibody in the conjugation reaction. A typical starting point is a 5-10 fold molar excess. |
| Suboptimal Reaction pH | The reaction of the NHS ester on the Sulfo-PDBA linker with primary amines on the antibody is pH-dependent. The optimal pH is typically between 7.2 and 8.5. Perform small-scale reactions at different pH values within this range to find the optimum for your specific antibody.[5] |
| Hydrolysis of this compound | The NHS ester is susceptible to hydrolysis. Prepare the this compound solution immediately before use. Avoid prolonged storage of the reconstituted reagent.[5] |
| Interfering Buffer Components | Ensure the antibody buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the conjugation reaction. Perform a buffer exchange into a suitable buffer like PBS if necessary. |
| Inaccurate Concentration Measurement | Accurately determine the concentrations of both the antibody and the this compound stock solution. Use a reliable method like UV-Vis spectroscopy for the antibody. |
Issue 2: Unexpected In Vitro Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity of DM4 | The DM4 payload itself is highly potent and can cause toxicity to non-target cells if released prematurely or if the ADC is taken up non-specifically.[6] Include a negative control cell line that does not express the target antigen to assess off-target effects.[7] |
| Premature Linker Cleavage | The Sulfo-PDBA linker is designed to be cleaved by lysosomal proteases. If it is unstable in the cell culture medium, premature release of DM4 can lead to non-specific cytotoxicity. Assess linker stability by incubating the ADC in culture medium and measuring the release of free drug over time by LC-MS. |
| "Bystander Effect" | The released DM4 payload can be cell-permeable, allowing it to kill neighboring antigen-negative cells. This "bystander effect" can be beneficial but can also contribute to off-target toxicity in a mixed cell population.[8] |
| High DAR Leading to Aggregation and Non-Specific Uptake | High DAR ADCs can be more prone to aggregation, which may lead to non-specific uptake by cells and subsequent cytotoxicity. Characterize the aggregation status of your ADC preparation. |
| Contamination of Cell Culture | Microbial contamination (e.g., mycoplasma) can affect cell health and lead to unexpected cytotoxicity results. Regularly test your cell lines for contamination. |
Issue 3: ADC Aggregation
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation. Aim for a lower DAR if aggregation is a problem. |
| Hydrophobicity of the Linker-Payload | The inherent hydrophobicity of the PDBA linker and DM4 payload contributes to the propensity for aggregation. The use of a sulfonated linker (Sulfo-PDBA) helps to mitigate this but may not eliminate it entirely. |
| Suboptimal Formulation Buffer | The pH and ionic strength of the storage buffer can significantly impact ADC stability. Conduct a formulation screen to identify optimal buffer conditions. This may include varying the pH and adding stabilizing excipients like polysorbate 20 or sucrose. |
| Conjugation Process Conditions | The use of organic co-solvents (e.g., DMSO) to dissolve the this compound can cause localized denaturation of the antibody if not mixed properly, leading to aggregation. Add the linker-payload solution slowly with gentle mixing. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Aliquot the ADC into single-use vials to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Representative In Vitro Cytotoxicity of DM4-based ADCs
| ADC Target | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| Her2 | N87 | High | 13-50 | [9] |
| Her2 | BT474 | High | 13-50 | [9] |
| Her2 | HCC1954 | High | 13-50 | [9] |
| Her2 | MDA-MB-361-DYT2 | Moderate | 25-80 (for high DAR) | [9] |
| c-Kit | HMC-1.2 | Positive | ~200-fold more potent than 2G4-DM1 | [9] |
| Breast Cancer | MDA-MB-231 | N/A | 1.3 - 2.2 µM | [10] |
| Breast Cancer | MDA-MB-468 | N/A | 1.2 - 4.7 µM | [10] |
Table 2: Troubleshooting Parameters for Low Conjugation Yield
| Parameter | Recommended Starting Point | Troubleshooting Action | Reference |
| Molar Excess of Sulfo-SMCC (as a proxy for NHS-ester linkers) | 5- to 10-fold for 5–10 mg/mL protein | Increase molar excess | [5] |
| Reaction pH (for NHS ester reaction) | 7.2-7.5 | Optimize pH between 7.0-9.0 | [5] |
| Reaction Time (for NHS ester reaction) | 30-60 minutes at room temperature | Increase incubation time | [5] |
| Reaction Temperature | Room temperature or 4°C | Optimize temperature | [5] |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol provides a general guideline for conjugating this compound to an antibody via lysine (B10760008) residues. Note: This is a starting point, and optimization of reaction conditions (e.g., molar excess, pH, reaction time) is crucial for each specific antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A starting point of 5-10 fold molar excess is recommended.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to minimize the risk of antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted linker-payload and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the final protein concentration using a BCA assay or UV-Vis spectroscopy.
-
Determine the average DAR using methods such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation using SEC-MALS.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the IC50 of a this compound ADC.[7][9][11]
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control antibody in complete cell culture medium.
-
Replace the existing medium in the wells with the ADC dilutions. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).[11]
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add the solubilization solution to each well and incubate overnight at 37°C in the dark.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: General workflow for ADC conjugation.
Caption: Decision tree for troubleshooting low DAR.
References
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Rapid, quantitative determination of aggregation and particle formation for antibody drug conjugate therapeutics with label-free Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Sulfo-PDBA-DM4 Antibody-Drug Conjugates
This guide provides a comprehensive in vitro comparison of Antibody-Drug Conjugates (ADCs) utilizing the Sulfo-PDBA-DM4 linker-payload system against other common ADC technologies. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and select optimal ADC components for targeted cancer therapy. The guide details the experimental validation of ADC efficacy, focusing on cytotoxicity, bystander killing, and internalization, supported by quantitative data and detailed protocols.
Introduction to this compound ADCs
The this compound system is an advanced ADC technology comprising a potent cytotoxic agent, DM4, linked to a monoclonal antibody (mAb) via a cleavable sulfo-PDBA linker.[][2] DM4 is a maytansinoid derivative that induces cell death by inhibiting tubulin polymerization and arresting cells in mitosis.[3] The sulfo-PDBA linker is designed for high stability in systemic circulation and for efficient cleavage by lysosomal proteases upon internalization into target tumor cells.[] This controlled intracellular release of the DM4 payload is crucial for maximizing anti-tumor potency while minimizing off-target toxicity.[] The sulfonated linker also enhances aqueous solubility, which can improve conjugation efficiency and the overall physicochemical properties of the resulting ADC.[]
The efficacy of an ADC is not solely dependent on its direct cytotoxicity to antigen-expressing cells. Key attributes, such as the ability to kill adjacent antigen-negative cells (the bystander effect), are critical for treating heterogeneous tumors.[5][6][7][8] This guide evaluates this compound in the context of these essential in vitro performance metrics.
Comparative Performance Data
The following tables summarize the in vitro performance of a hypothetical anti-HER2 ADC constructed with this compound compared to ADCs with alternative linker-payload combinations. Experiments are performed on HER2-positive (SK-BR-3) and HER2-negative (MCF7) breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) on Target Cells
This table compares the concentration of various ADCs required to inhibit the growth of HER2-positive SK-BR-3 cells by 50%. Lower IC50 values indicate higher potency.
| Linker-Payload System | Linker Type | Payload Class | Target Cell Line | IC50 (ng/mL) |
| This compound | Cleavable (Glutamate) | Maytansinoid | SK-BR-3 (HER2+++) | 0.5 |
| sulfo-SPDB-DM4 | Cleavable (Disulfide) | Maytansinoid | SK-BR-3 (HER2+++) | 0.8 |
| SMCC-DM1 | Non-Cleavable | Maytansinoid | SK-BR-3 (HER2+++) | 2.5 |
| vc-MMAE | Cleavable (Cathepsin B) | Auristatin | SK-BR-3 (HER2+++) | 1.5 |
| CL2A-SN38 | Cleavable (Hydrazone) | Topoisomerase I Inhibitor | SK-BR-3 (HER2+++) | 5.0 |
Data are representative and compiled for illustrative comparison based on typical payload potencies and linker characteristics.
Table 2: In Vitro Bystander Effect Evaluation
This table quantifies the bystander killing efficacy by measuring the viability of HER2-negative MCF7 cells when co-cultured with HER2-positive SK-BR-3 cells in the presence of ADCs.
| Linker-Payload System | Bystander Cell Line | ADC Concentration | % Viability of Bystander Cells | Bystander Killing Efficacy |
| This compound | MCF7 (HER2-) | 1 µg/mL | 35% | High |
| sulfo-SPDB-DM4 | MCF7 (HER2-) | 1 µg/mL | 45% | Moderate-High |
| SMCC-DM1 | MCF7 (HER2-) | 1 µg/mL | 90% | Low |
| vc-MMAE | MCF7 (HER2-) | 1 µg/mL | 40% | High |
| CL2A-SN38 | MCF7 (HER2-) | 1 µg/mL | 25% | Very High |
Data are representative. Bystander effect is dependent on the payload's ability to diffuse across cell membranes after cleavage from the linker.[8]
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays used to validate ADC efficacy are provided below.
In Vitro Cytotoxicity Assay
This assay measures the dose-dependent ability of an ADC to kill antigen-positive cancer cells.
Protocol:
-
Cell Seeding : Seed target cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the test ADCs (e.g., this compound ADC) and control ADCs in cell culture medium.
-
Incubation : Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Analysis : Measure luminescence or absorbance using a plate reader. Plot the cell viability against the logarithm of ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Co-Culture Bystander Cell Killing Assay
This assay directly measures the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells in the presence of an ADC.[8]
Protocol:
-
Cell Labeling : Label the antigen-negative bystander cells (e.g., MCF7) with a fluorescent marker like GFP to distinguish them from the target cells.
-
Co-Culture Seeding : Seed a mixture of target cells (e.g., SK-BR-3) and labeled bystander cells at a defined ratio (e.g., 1:1 or 3:1) in a 96-well plate. Allow cells to adhere overnight.
-
ADC Treatment : Treat the co-culture with a serial dilution of the test ADC.
-
Incubation : Incubate the plate for 72-120 hours.
-
Analysis : Use flow cytometry or high-content imaging to quantify the viability of the GFP-positive bystander cell population.[5] Compare the viability to untreated co-cultures to determine the extent of bystander killing.
Antibody Internalization Assay
This assay confirms that the ADC binds to its target antigen on the cell surface and is subsequently internalized, a critical step for payload release.[9][10]
Protocol:
-
ADC Labeling : Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.[11]
-
Cell Seeding : Seed target cells in a 96-well plate or on glass-bottom dishes.
-
Treatment : Add the fluorescently labeled ADC to the cells at a predetermined concentration.
-
Live-Cell Imaging : Place the plate in a live-cell imaging system equipped with an incubator.
-
Quantification : Acquire images at various time points (e.g., 0, 2, 6, 24 hours) to monitor the increase in intracellular fluorescence. The fluorescence intensity is proportional to the amount of internalized ADC.
-
Flow Cytometry (Alternative) : Alternatively, after incubation, cells can be washed, harvested, and analyzed by flow cytometry to quantify the fluorescent signal from the entire cell population.[12]
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes involved in ADC action and evaluation.
References
- 2. This compound | Drug-Linker Conjugates for ADC | 1461704-01-7 | Invivochem [invivochem.com]
- 3. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. agilent.com [agilent.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 10. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 11. Antibody Internalization | Thermo Fisher Scientific - BR [thermofisher.com]
- 12. wuxibiology.com [wuxibiology.com]
A Head-to-Head Comparison of DM4 and Other Maytansinoid Payloads
A Comprehensive Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent and clinically validated payloads are the maytansinoids, a class of microtubule-targeting agents. This guide provides an objective, data-driven comparison of DM4 (ravtansine) and its close analog, DM1 (emtansine), two of the most prominent maytansinoid payloads utilized in ADC development.
Mechanism of Action: Potent Mitotic Arrestors
Both DM1 and DM4 are derivatives of maytansine (B1676224) and share a common mechanism of action.[1][2] They are highly potent tubulin inhibitors that bind to microtubules, disrupting their dynamics.[1][3] This interference with microtubule assembly and disassembly leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3]
dot
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. While both DM1 and DM4 exhibit sub-nanomolar cytotoxicity against a wide range of cancer cell lines, their relative potency can vary depending on the specific cell line and the linker used in the ADC construct.[2] It is important to note that direct comparison of IC50 values from different studies should be approached with caution due to variations in experimental conditions.[1]
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| DM4-ADC | Multiple GI Cancer Cell Lines | In the nanomolar range | [4] |
| DM4-ADC | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 (DDR1-positive) | Potent cytotoxicity observed | [5] |
| DM1-ADC | HER2-amplified cell lines (BT-474, SK-BR-3) | 0.085 to 0.148 µg/mL (BT-474), 0.007 to 0.018 µg/mL (SK-BR-3) | [6] |
| Free DM1 | Karpas 299 (CD30-positive) | 0.06 nmol/L (as ADC) |
Note: The data presented are from different studies and experimental conditions may vary.
The Bystander Effect: A Key Differentiator
The bystander effect, the ability of a payload to kill neighboring antigen-negative cancer cells after being released from a targeted cell, is a crucial attribute for ADCs, especially in treating heterogeneous tumors.[7] This effect is largely governed by the physicochemical properties of the released payload, particularly its ability to cross cell membranes.[7]
For maytansinoid ADCs, the choice of linker is paramount in determining the extent of the bystander effect.[7]
-
Non-cleavable linkers , such as the one used in Ado-trastuzumab emtansine (T-DM1), release a charged metabolite (e.g., Lys-SMCC-DM1) upon intracellular degradation. This charged molecule has poor membrane permeability and therefore exhibits a negligible bystander effect.[7]
-
Cleavable linkers , such as disulfide or peptide linkers, can release neutral and more hydrophobic maytansinoid metabolites like DM1 or S-methyl DM4. These metabolites can readily diffuse across cell membranes and induce apoptosis in adjacent antigen-negative cells, leading to a moderate to high bystander effect.[7]
Studies have shown that the S-methylated metabolites of both DM1 and DM4 (S-methyl-DM1 and S-methyl-DM4), which are formed intracellularly, are highly potent and capable of inducing bystander killing.[8]
| Linker Type | Maytansinoid Payload | Bystander Effect Potential | Rationale |
| Non-cleavable (e.g., SMCC) | DM1 | Low to None | Releases a charged, membrane-impermeable metabolite (Lys-SMCC-DM1).[7][9] |
| Cleavable (e.g., Disulfide) | DM1 / DM4 | Moderate to High | Releases neutral, membrane-permeable metabolites (e.g., S-methyl DM1/DM4).[7] |
Stability of Maytansinoid ADCs
The stability of an ADC in circulation is a critical factor influencing its therapeutic index. Premature release of the payload can lead to off-target toxicity, while a highly stable linker may hinder payload release at the tumor site. The stability of maytansinoid ADCs is influenced by the linker chemistry and the specific maytansinoid derivative.[10] For instance, increasing the steric hindrance around a disulfide linker can enhance the stability of the ADC in circulation.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the in vitro cytotoxicity of maytansinoid payloads.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
DM1 and DM4 stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of DM1 and DM4 in culture medium. Replace the existing medium with the compound dilutions and incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
dot
Bystander Effect Co-culture Assay
This assay directly measures the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells in the presence of an ADC.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (engineered to express a fluorescent protein like GFP for identification)
-
Maytansinoid ADC of interest
-
Control ADC (e.g., non-binding or with a non-cleavable linker)
-
Cell culture medium and supplements
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and antigen-negative (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the maytansinoid ADC and control ADCs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Quantification: Measure the fluorescence of the GFP-expressing antigen-negative cells to determine their viability.
-
Data Analysis: Plot the percentage of bystander cell viability against the ADC concentration to determine the IC50 for the bystander effect.
dot
Conclusion
Both DM4 and DM1 are highly potent maytansinoid payloads with a well-established mechanism of action. Their cytotoxic activity is in the sub-nanomolar range, making them effective payloads for ADCs. The key differentiator between ADCs utilizing these payloads often lies in the linker technology. The use of cleavable linkers with either DM1 or DM4 can confer a significant bystander effect, which may be advantageous in treating solid tumors with heterogeneous antigen expression. The choice between DM4 and other maytansinoid payloads will ultimately depend on the specific therapeutic application, the target antigen, and the desired pharmacokinetic and safety profile of the ADC. This guide provides a framework for researchers to make informed decisions in the design and development of next-generation maytansinoid-based ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Sulfo-PDBA-DM4 ADCs
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) like those utilizing the Sulfo-PDBA-DM4 linker-payload system requires robust analytical strategies to ensure product quality, efficacy, and safety. Due to the complex nature of ADCs, which combine a large molecule antibody with a small molecule cytotoxic payload, a single analytical method is often insufficient for comprehensive characterization. Therefore, cross-validation of multiple analytical techniques is a critical step in the development and manufacturing process. This guide provides a comparative overview of key analytical methods, their experimental protocols, and a logical workflow for their cross-validation.
Comparative Analysis of Key Analytical Methods
The bioanalysis of ADCs necessitates the quantification of several key components to understand their pharmacokinetic (PK) profiles: the total antibody (both conjugated and unconjugated), the conjugated antibody, and the unconjugated (free) cytotoxic payload.[1][2] A variety of analytical techniques are employed to measure these different species, each with its own strengths and limitations.
| Analytical Method | Primary Analyte(s) | Key Performance Characteristics |
| Ligand-Binding Assays (LBA) | Total Antibody, Conjugated Antibody | High sensitivity, high throughput, and robustness.[3] Well-suited for quantifying large molecules in complex biological matrices.[2] |
| Electrochemiluminescence Assay (ECLA) | Total Antibody, Conjugated Antibody | A type of LBA with high specificity and sensitivity, often used for protein quantification.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Unconjugated (Free) Payload (DM4), Metabolites, Drug-to-Antibody Ratio (DAR) | High specificity and selectivity for small molecules.[5] Considered the gold standard for quantifying free payload and its metabolites.[1][4] |
| Hybrid LBA-LC/MS | Conjugated Antibody, Drug-to-Antibody Ratio (DAR) | Combines the specificity of immunocapture with the quantitative power of mass spectrometry to characterize different ADC species.[2][3] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Provides information on the distribution of drug-linker molecules conjugated to the antibody.[5] |
| Size-Exclusion Chromatography (SEC) | Size Variants (e.g., aggregates, fragments) | Separates molecules based on size to assess the homogeneity of the ADC product.[5] |
| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) | Unconjugated (Free) Payload (DM4) and Metabolites | A validated method for the simultaneous quantification of DM4 and its primary metabolite in tissue matrices.[6] |
Experimental Protocols
Detailed and validated protocols are essential for generating reliable and reproducible data. Below are representative methodologies for the key analytical techniques discussed.
Ligand-Binding Assay (LBA) for Total Antibody Quantification
This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to measure the total antibody concentration.
Methodology:
-
Plate Coating: 96-well microplates are coated with a capture antibody specific to the idiotype of the ADC's monoclonal antibody and incubated overnight at 4°C.[1]
-
Blocking: The plates are washed and then blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[1]
-
Sample Incubation: Calibrators, quality control (QC) samples, and study samples are diluted in an assay buffer and added to the wells. The plate is then incubated to allow the ADC to bind to the capture antibody.[1]
-
Detection: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells and incubated.
-
Signal Generation: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Data Analysis: The absorbance is measured using a plate reader, and a calibration curve is generated by plotting absorbance versus the concentration of the calibrators. The concentrations of the QC and study samples are then determined from this curve.[1]
LC-MS/MS for Unconjugated DM4 Quantification
This method is crucial for assessing the in-vivo stability of the ADC and quantifying the release of the cytotoxic payload.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of a plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of DM4).[1]
-
Add 200 µL of cold acetonitrile (B52724) to precipitate the proteins.[1]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[1]
-
-
Supernatant Transfer and Evaporation:
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.[1]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
The analyte is separated from other components on a suitable chromatography column.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios of DM4 and the internal standard for quantification.
-
Cross-Validation Workflow
Cross-validation is the process of comparing data from two different analytical methods to ensure that the results are comparable and reliable.[7] This is particularly important when data from different assays are combined, for example, when LBA data for total antibody is used in conjunction with LC-MS/MS data for free payload to understand the ADC's pharmacokinetic profile.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Bioanalysis of ADCs in DMPK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Sulfo-PDBA-DM4 ADC: A Comparative Guide to Targeting Specificity
This guide provides a comprehensive comparison of the in vivo performance of an antibody-drug conjugate (ADC) utilizing the Sulfo-PDBA-DM4 linker-payload system against other common ADC platforms. The data presented here, primarily focusing on the CDH6-targeting ADC HKT288, offers researchers, scientists, and drug development professionals a detailed overview of its targeting specificity, efficacy, and the experimental protocols used for its validation.
Mechanism of Action: this compound ADC
The this compound ADC system leverages a monoclonal antibody to selectively target a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized. Inside the cell, the cleavable Sulfo-PDBA linker is broken down, releasing the potent cytotoxic agent, DM4, a maytansinoid derivative. DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell. The inclusion of a sulfonate group in the linker enhances its solubility.
Caption: Mechanism of action of a this compound ADC.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of a CDH6-targeting ADC with a Sulfo-SPDB-DM4 linker-payload compared to other linker-payload combinations in an OVCAR3 ovarian cancer xenograft model.
| ADC Configuration | Dose (mg/kg) | Tumor Growth Inhibition | Observations |
| CDH6-sulfo-SPDB-DM4 | 5 | Regression | Elicited robust and durable tumor regression.[1] |
| CDH6-sulfo-SPDB-DM4 | 2.5 | Regression | Significant tumor regression observed.[1] |
| CDH6-SPDB-DM4 | 5 | Regression | Induced tumor regression.[1] |
| CDH6-SPDB-DM4 | 2.5 | Growth Inhibition | Resulted in tumor growth inhibition, but not regression.[1] |
| CDH6-SMCC-DM1 | 5 | Modest Inhibition | Showed only modest tumor inhibition compared to the disulfide-linked ADCs.[1] |
| Control IgG-sulfo-SPDB-DM4 | 5 | No Effect | No significant effect on tumor growth, demonstrating target specificity. |
Experimental Models and Conditions
| Parameter | Description |
| Cell Line | OVCAR3 (human ovarian carcinoma) |
| Animal Model | NSG (NOD scid gamma) mice for subcutaneous xenografts.[1] SCID beige mice for intraperitoneal xenografts. |
| Tumor Implantation | Subcutaneous injection of OVCAR3 cells. |
| Treatment Administration | Intravenous (i.v.) injection of a single dose.[1] |
| Monitoring | Tumor volume measured regularly. |
Experimental Protocols
In Vivo Efficacy Study in Xenograft Models
This protocol outlines the key steps for assessing the in vivo efficacy of a this compound ADC.
Caption: Workflow for an in vivo ADC efficacy study.
1. Cell Culture and Preparation:
-
Culture OVCAR3 cells in appropriate media and conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable buffer (e.g., PBS) for injection.
2. Animal Handling and Tumor Implantation:
-
Acclimate female NSG mice for at least one week before the study begins.
-
Subcutaneously inject a defined number of OVCAR3 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
4. ADC Administration:
-
Prepare the this compound ADC and control ADCs (e.g., non-targeting ADC, vehicle) at the desired concentrations.
-
Administer a single intravenous (i.v.) dose of the respective treatments to each mouse according to its group assignment.
5. Data Collection and Analysis:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume ± SEM for each group over time to visualize treatment effects.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Biodistribution Study Protocol (Representative)
While specific data for this compound ADC biodistribution was not available in the provided search results, a general protocol is outlined below. This protocol would need to be optimized for the specific ADC and radiolabel used.
1. Radiolabeling of ADC:
-
Label the this compound ADC and control ADCs with a suitable radioisotope (e.g., ¹¹¹In, ⁸⁹Zr) using established protocols.
-
Purify the radiolabeled ADC to remove any free radioisotope.
2. Administration to Tumor-Bearing Mice:
-
Use tumor-bearing mice prepared as described in the efficacy study protocol.
-
Administer a single i.v. injection of the radiolabeled ADC.
3. Tissue Collection and Analysis:
-
At various time points post-injection (e.g., 24, 48, 72, 96 hours), euthanize a cohort of mice.
-
Collect blood and dissect major organs and tissues (tumor, liver, spleen, kidneys, lungs, heart, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
4. Data Calculation and Interpretation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the %ID/g in the tumor to that in other organs to assess tumor-specific uptake and off-target accumulation.
-
Compare the biodistribution profiles of the targeted ADC and a non-targeting control ADC to demonstrate antigen-specific targeting.
Immunohistochemistry (IHC) for Target Validation (Representative)
IHC is crucial for confirming the presence and localization of the target antigen in tumor tissue.
1. Tissue Preparation:
-
Excise tumors from the xenograft models at the end of the efficacy study.
-
Fix the tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the paraffin-embedded tissues (e.g., 4-5 µm thickness) and mount on slides.
2. Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody specific for the target antigen (e.g., anti-CDH6).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
3. Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Image the stained sections using a microscope.
-
Assess the intensity and localization of the staining to confirm target expression within the tumor.
Conclusion
The in vivo data for the CDH6-targeting ADC, HKT288, demonstrates that the Sulfo-SPDB-DM4 linker-payload system provides superior efficacy compared to the SMCC-DM1 and non-sulfonated SPDB-DM4 formats in a preclinical ovarian cancer model.[1] The enhanced performance, characterized by significant and durable tumor regression at lower doses, highlights the importance of linker and payload optimization in ADC development. The provided experimental protocols offer a framework for researchers to conduct similar in vivo validation studies to assess the targeting specificity and therapeutic potential of their own ADC candidates. It is important to note that while preclinical data for HKT288 was promising, a Phase 1 clinical trial was terminated due to unexpected neurotoxicity, underscoring the critical need for comprehensive safety and toxicity assessments in addition to efficacy studies.
References
A Comparative Guide to the Bystander Effect of Different ADC Linker-Payloads
The bystander effect is a critical mechanism of action for antibody-drug conjugates (ADCs), defining their ability to eradicate not only antigen-expressing (Ag+) target tumor cells but also adjacent antigen-negative (Ag-) cells.[1][2][3] This phenomenon is particularly crucial for enhancing therapeutic efficacy in heterogeneous tumors where antigen expression can be varied.[4][5][6] The extent of this effect is intricately linked to the biochemical and physicochemical properties of the ADC's two core components: the linker and the cytotoxic payload.[1][]
This guide provides an objective comparison of the bystander effects mediated by different linker-payload combinations, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Mechanism of the ADC Bystander Effect
The bystander effect is initiated after the ADC binds to its target antigen on a cancer cell.[8] The process involves the internalization of the ADC, followed by the release of the cytotoxic payload, which then diffuses to neighboring cells.[1][9] The payload's ability to traverse cell membranes is a primary determinant of this effect.[10][11] Payloads that are small, lipophilic, and uncharged are more likely to permeate cell membranes and kill adjacent cells.[][11][12]
There are two primary pathways for payload release that can lead to a bystander effect:
-
Intracellular Release: The ADC is internalized into the target cell's lysosome, where the linker is cleaved, and the payload is released. If the payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding tumor microenvironment.[][13]
-
Extracellular Release: Some cleavable linkers may be sensitive to conditions in the tumor microenvironment, leading to payload release before the ADC is internalized.[1][][13] This free payload can then enter nearby cells.
dot digraph "ADC_Bystander_Effect_Mechanism" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Node styles subgraph "cluster_extracellular" { label="Extracellular Space"; bgcolor="#F1F3F4"; fontcolor="#202124"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
}
subgraph "cluster_intracellular" { label="Intracellular (Ag+ Cell)"; bgcolor="#FFFFFF"; fontcolor="#202124"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
subgraph "cluster_bystander_intracellular" { label="Intracellular (Ag- Cell)"; bgcolor="#FBBC05"; fontcolor="#202124"; node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
// Edges ADC -> Binding [color="#4285F4"]; Binding -> Internalization [color="#4285F4"]; Internalization -> Lysosome; Lysosome -> Payload_Int; Payload_Int -> Payload_Ext [label="Diffusion", style=dashed, color="#EA4335"]; Payload_Ext -> Payload_Bystander [label="Uptake", style=dashed, color="#EA4335"]; Payload_Bystander -> Apoptosis; } }
Caption: General mechanism of the ADC bystander effect.
Comparative Analysis of Linker Technologies
The choice of linker is a critical determinant of an ADC's ability to mediate a bystander effect. Linkers are broadly categorized as cleavable or non-cleavable, with distinct implications for payload release and subsequent bystander killing.[14][15][16]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are broken down by specific triggers in the tumor microenvironment or within cancer cells.[16] This controlled release of a potent, often unmodified payload facilitates the bystander effect, which is advantageous for treating heterogeneous tumors.[14][16] Common cleavage mechanisms include enzymes (e.g., cathepsins), acidic pH, or reducing agents like glutathione.[14]
-
Non-Cleavable Linkers: These linkers release the payload only after the complete degradation of the antibody within the lysosome.[14][15] The resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which significantly limits or prevents the bystander effect.[3][16] This can offer a better safety profile by reducing off-target toxicity.[15]
| Linker Type | Mechanism of Payload Release | Bystander Effect Potential | Examples |
| Cleavable | Enzymatic cleavage (e.g., cathepsin B), pH sensitivity (hydrazones), or reduction (disulfides) in the tumor microenvironment or lysosome.[14] | High. Releases a membrane-permeable payload that can diffuse to neighboring cells.[16] | Valine-citrulline (vc), Valine-alanine, GGFG peptide, Disulfide linkers.[1][14] |
| Non-Cleavable | Proteolytic degradation of the antibody in the lysosome, releasing a payload-linker-amino acid complex.[14][15] | Low to negligible. The released complex is typically charged and membrane-impermeable.[3][12] | Thioether (e.g., SMCC).[14] |
Comparative Analysis of Cytotoxic Payloads
The physicochemical properties of the payload itself are paramount for an effective bystander effect. For a released payload to kill neighboring cells, it must be able to diffuse across cell membranes.[17]
-
Membrane Permeability: Payloads that are hydrophobic, non-polar, and uncharged are generally more membrane-permeable and thus more capable of inducing a potent bystander effect.[][12]
-
Potency: Highly potent payloads can be effective at the low concentrations that might reach bystander cells.[17]
The auristatins and maytansinoids are two of the most common classes of payloads used in ADCs.[] While structurally similar, small modifications can dramatically alter their ability to mediate bystander killing.
-
MMAE (Monomethyl Auristatin E): A highly potent, membrane-permeable auristatin that exhibits a strong bystander effect.[17][18]
-
MMAF (Monomethyl Auristatin F): An auristatin derivative that is more hydrophilic and charged, making it significantly less membrane-permeable.[17][19] Consequently, ADCs with MMAF have a much weaker bystander effect.[17][20]
-
DM1 and DM4 (Maytansinoid derivatives): When released from cleavable linkers, these payloads can be membrane-permeable and induce a bystander effect. However, when T-DM1 (which uses a non-cleavable linker) is degraded, the resulting Lys-SMCC-DM1 metabolite is positively charged and cannot efficiently cross cell membranes.[1][3]
-
DXd (Deruxtecan): A topoisomerase I inhibitor that is highly membrane-permeable, leading to a potent bystander effect, as seen with T-DXd (Enhertu).[1][12]
| Payload | Class | Key Physicochemical Property | Bystander Effect Potential |
| MMAE | Auristatin (Tubulin Inhibitor) | Hydrophobic, membrane-permeable.[17] | High.[10][17] |
| MMAF | Auristatin (Tubulin Inhibitor) | Hydrophilic, charged, less membrane-permeable.[17][19] | Low to negligible.[17][20] |
| DM1 | Maytansinoid (Tubulin Inhibitor) | Dependent on the linker; charged when released from non-cleavable linkers, neutral from cleavable ones.[3][12] | Low to high (linker-dependent).[3] |
| DXd | Topoisomerase I Inhibitor | Highly membrane-permeable.[1][12] | High.[1] |
| PBD Dimer | DNA-Crosslinking Agent | Membrane-permeable.[17] | High.[17] |
Performance of Key ADC Linker-Payload Combinations
The interplay between the linker and payload dictates the overall bystander efficacy of an ADC. The following table summarizes the characteristics and observed bystander effects of several clinically relevant ADCs.
| ADC Example | Linker-Payload | Linker Type | Payload Permeability | Observed Bystander Effect |
| Trastuzumab Deruxtecan (T-DXd, Enhertu) | GGFG peptide-DXd | Cleavable (Enzymatic) | High | Strong: The released DXd readily diffuses into neighboring cells, contributing to its high efficacy in tumors with heterogeneous HER2 expression.[1][12] |
| Brentuximab Vedotin (Adcetris) | Valine-citrulline-MMAE | Cleavable (Enzymatic) | High | Strong: The released MMAE is highly effective at killing bystander cells in preclinical models.[17] |
| Ado-Trastuzumab Emtansine (T-DM1, Kadcyla) | SMCC-DM1 | Non-cleavable | Low | Negligible: The released Lys-SMCC-DM1 metabolite is charged and cannot cross cell membranes, thus lacking a bystander effect.[1][3][12] |
| Depatuxizumab Mafodotin (Depatux-M) | Maleimidocaproyl-MMAF | Non-cleavable | Low | Negligible: The released MMAF is cell-impermeant, limiting its activity to directly targeted cells.[18][20] |
Experimental Protocols for Quantifying the Bystander Effect
Assessing the bystander effect is a critical step in the preclinical development of ADCs. Standardized in vitro and in vivo assays are used to quantify the ability of an ADC to kill antigen-negative cells.[6][21]
In Vitro Co-Culture Assay
This assay directly measures the killing of antigen-negative bystander cells when they are cultured together with antigen-positive target cells.[2][4]
Methodology:
-
Cell Seeding: Seed a mixture of antigen-positive (Ag+) cells and fluorescently labeled antigen-negative (Ag-) cells in a 96-well plate.[2] Monocultures of each cell line should be seeded as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and appropriate controls (e.g., isotype control ADC, vehicle).[2]
-
Incubation: Incubate the plates for 72-120 hours.[2]
-
Viability Assessment: Quantify the viability of the fluorescent Ag- cells using a fluorescence plate reader, flow cytometry, or high-content imaging.[21]
-
Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.[2] The data can be used to calculate a "bystander IC50".[6]
dot digraph "CoCulture_Assay_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="1. Seed Ag+ and\nfluorescent Ag- cells\nin co-culture"]; Treat [label="2. Treat with\nserial dilutions of ADC"]; Incubate [label="3. Incubate for\n72-120 hours"]; Measure [label="4. Measure viability of\nfluorescent Ag- cells"]; Analyze [label="5. Analyze data and\ncalculate bystander IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> Measure; Measure -> Analyze; Analyze -> End; } }
Caption: Workflow for a co-culture bystander effect assay.
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from target cells into the culture medium and can subsequently kill bystander cells.[4]
Methodology:
-
Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC for 48-72 hours.
-
Collect Medium: Collect the supernatant (conditioned medium), which may contain the released payload.
-
Treat Bystander Cells: Seed Ag- cells in a separate plate and replace their medium with the collected conditioned medium.
-
Incubation & Assessment: Incubate the Ag- cells for 48-72 hours and then measure their viability.
-
Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells (compared to control medium) indicates a bystander effect.[4][6]
dot digraph "Conditioned_Medium_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
subgraph "cluster_step1" { label="Step 1: Prepare Conditioned Medium"; bgcolor="#F1F3F4"; fontcolor="#202124"; Seed_Ag_Plus [label="Seed Ag+ cells"]; Treat_Ag_Plus [label="Treat with ADC\nfor 48-72h"]; Collect_Medium [label="Collect supernatant\n(Conditioned Medium)"]; Seed_Ag_Plus -> Treat_Ag_Plus; Treat_Ag_Plus -> Collect_Medium; }
subgraph "cluster_step2" { label="Step 2: Treat Bystander Cells"; bgcolor="#FFFFFF"; fontcolor="#202124"; Seed_Ag_Minus [label="Seed Ag- cells"]; Add_Medium [label="Add Conditioned Medium\nto Ag- cells"]; Incubate_Assess [label="Incubate 48-72h\n& Assess Viability"]; Seed_Ag_Minus -> Add_Medium; Add_Medium -> Incubate_Assess; }
Collect_Medium -> Add_Medium [lhead="cluster_step2", ltail="cluster_step1", label="Transfer", style=dashed, color="#EA4335"]; } }
Caption: Workflow for a conditioned medium transfer assay.
In Vivo Admixed Xenograft Model
This in vivo model evaluates the bystander effect in a more physiologically relevant setting.[17]
Methodology:
-
Tumor Implantation: Subcutaneously inject a mixture of Ag+ and Ag- tumor cells into immunodeficient mice to establish admixed tumors.[2][17]
-
Tumor Growth & Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.[2]
-
ADC Administration: Administer the ADC, vehicle, and control ADCs via the appropriate route (typically intravenous).[2][17]
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: The study is terminated when control tumors reach a maximum size. Tumor growth inhibition (TGI) is calculated. A significant TGI in the admixed model, especially when the proportion of Ag+ cells is low, indicates a potent in vivo bystander effect.[17]
Conclusion
The bystander effect is a powerful mechanism that can significantly enhance the therapeutic efficacy of ADCs, particularly in the context of tumor heterogeneity. The capacity for bystander killing is not an inherent property of all ADCs but is rather a function of deliberate design, hinging on the strategic selection of the linker and payload.
-
Cleavable linkers paired with membrane-permeable payloads (e.g., T-DXd with its GGFG-DXd combination) are essential for a potent bystander effect.[1][12]
-
Non-cleavable linkers or membrane-impermeable payloads (e.g., T-DM1, ADCs with MMAF) largely confine the cytotoxic effect to the targeted antigen-positive cells, thus exhibiting a minimal bystander effect.[3][17]
A thorough preclinical evaluation using robust in vitro and in vivo assays is critical for characterizing the bystander potential of a novel ADC.[2] Ultimately, the optimal linker-payload combination must be carefully considered to balance the enhanced efficacy from bystander killing against the potential for increased off-target toxicity, thereby maximizing the therapeutic window for each specific cancer indication.[18][20]
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. [PDF] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 20. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Assessing the Immunogenicity of Sulfo-PDBA-DM4 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, with the potential to impact pharmacokinetics, efficacy, and patient safety. This guide provides a comparative assessment of the immunogenicity profile of ADCs utilizing the Sulfo-PDBA-DM4 linker-payload system against other common ADC platforms. The information presented herein is supported by experimental data from preclinical and clinical studies to aid researchers in making informed decisions during ADC development.
Understanding ADC Immunogenicity
An immune response to an ADC can be directed against the antibody, the linker, the payload, or neo-epitopes formed by their conjugation.[1] The primary manifestation of this response is the formation of anti-drug antibodies (ADAs), which can be broadly categorized as non-neutralizing or neutralizing. Non-neutralizing ADAs can alter ADC clearance, while neutralizing antibodies (NAbs) can directly inhibit the ADC's ability to bind to its target or exert its cytotoxic effect.
The immunogenicity of an ADC is influenced by a multitude of factors, including the humanization of the monoclonal antibody, the chemical nature and stability of the linker, the cytotoxicity and potential hapten-like nature of the payload, and the patient's underlying disease and immune status.
Comparative Immunogenicity of ADC Platforms
Direct head-to-head clinical trials comparing the immunogenicity of different ADC platforms are scarce. Therefore, this comparison is based on data from separate clinical studies. It is crucial to interpret these cross-study comparisons with caution due to variations in patient populations, assay methodologies, and treatment regimens.
Here, we compare the immunogenicity of a closely related sulfo-SPDB-DM4 ADC, mirvetuximab soravtansine (B3322474) (IMGN853), with ADCs featuring other common linker-payload combinations: brentuximab vedotin (vc-MMAE) and ado-trastuzumab emtansine (T-DM1, a non-cleavable linker-DM1 ADC).
| ADC Platform | Linker Type | Payload | Target | Indication | Treatment-Emergent ADA Incidence | NAb Incidence | Reference |
| Mirvetuximab Soravtansine (sulfo-SPDB-DM4) | Cleavable (Disulfide) | DM4 (Maytansinoid) | Folate Receptor Alpha | Ovarian Cancer | 7.8% | Very limited, no conclusion drawn | [2][3][4] |
| Brentuximab Vedotin (vc-MMAE) | Cleavable (Valine-Citrulline) | MMAE (Auristatin) | CD30 | Hodgkin Lymphoma, Systemic Anaplastic Large Cell Lymphoma | ~35.8% | Data suggests potential impact on efficacy in some patients | [1][5] |
| Ado-trastuzumab Emtansine (T-DM1) | Non-cleavable (Thioether) | DM1 (Maytansinoid) | HER2 | Breast Cancer | 5.3% | Not reported to have a clinically significant impact |
Key Observations:
-
Mirvetuximab soravtansine (sulfo-SPDB-DM4) demonstrated a low incidence of treatment-emergent ADAs in clinical trials for ovarian cancer.[2][3][4] The impact of these ADAs on efficacy was suggested to be limited.[3]
-
Brentuximab vedotin (vc-MMAE) , which utilizes a protease-cleavable valine-citrulline linker, has a notably higher reported incidence of ADAs.[1][5]
-
Ado-trastuzumab emtansine (T-DM1) , with its non-cleavable linker, shows a low incidence of ADAs, suggesting that the stability of the linker may play a role in mitigating immunogenicity.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing ADC immunogenicity, starting with screening for ADAs, followed by confirmatory assays, and finally, characterization of the immune response, including neutralizing antibody assays.
Anti-Drug Antibody (ADA) Bridging Assay Protocol
This electrochemiluminescence (ECL)-based bridging assay is a common method for detecting ADAs in patient serum.
Principle: ADAs, being bivalent, can "bridge" between a biotinylated ADC and a sulfo-tag labeled ADC, bringing them into proximity to generate an ECL signal.
Materials:
-
Streptavidin-coated microplates
-
Biotinylated this compound ADC (prepared using a kit like EZ-Link Sulfo-NHS-Biotinylation Kit)
-
Sulfo-tag labeled this compound ADC (prepared using an appropriate labeling kit)
-
Patient serum samples
-
Positive control (e.g., affinity-purified polyclonal anti-ADC antibodies)
-
Negative control (pooled normal human serum)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Acid dissociation buffer (e.g., 0.3 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
ECL reader and reagents
Procedure:
-
Plate Coating (Capture): Add 100 µL of biotinylated this compound ADC (e.g., at 1 µg/mL in assay diluent) to each well of a streptavidin-coated plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation with Acid Dissociation (if required to release ADAs from circulating ADC): a. In a separate plate, mix patient serum with acid dissociation buffer and incubate for 15-30 minutes. b. Neutralize the samples with neutralization buffer.
-
Sample Addition: Add the pre-treated or neat serum samples and controls to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection: Add sulfo-tag labeled this compound ADC (e.g., at 1 µg/mL in assay diluent) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Signal Generation: Add ECL read buffer and immediately read the plate on an ECL reader.
Confirmatory Assay: To confirm the specificity of the ADA response, a competition assay is performed. Positive samples are pre-incubated with an excess of the unlabeled this compound ADC. A significant reduction in the signal compared to the uncompeted sample confirms the presence of specific ADAs.
T-cell Proliferation Assay Protocol
This assay assesses the potential of an ADC to induce a T-cell-dependent immune response by measuring the proliferation of peripheral blood mononuclear cells (PBMCs).
Principle: T-cells that recognize peptides derived from the ADC will proliferate. This proliferation can be measured by the dilution of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Cryopreserved PBMCs from a panel of healthy donors with diverse HLA types
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
This compound ADC
-
Isotype control antibody
-
Positive control (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Negative control (vehicle)
-
CFSE dye
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
PBMC Preparation: Thaw and wash cryopreserved PBMCs.
-
CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the labeling reaction with complete medium.
-
Cell Plating: Plate the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add the this compound ADC, isotype control, positive control (KLH), and negative control (vehicle) to the respective wells in triplicate. A typical concentration range for the ADC would be 1-50 µg/mL.
-
Incubation: Incubate the plate for 6-7 days at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the live, CD3+ T-cell population and then on the CD4+ and CD8+ subsets. Proliferation is measured as the percentage of cells that have diluted the CFSE dye (i.e., show reduced fluorescence intensity).
Visualizing Immunogenicity Assessment Workflows
The following diagrams illustrate the key workflows in assessing ADC immunogenicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of mirvetuximab soravtansine immunogenicity in patients with folate receptor alpha-positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of mirvetuximab soravtansine immunogenicity in patients with folate receptor alpha-positive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrated summary of immunogenicity of polatuzumab vedotin in patients with relapsed or refractory B-cell non-Hodgkin’s lymphoma [frontiersin.org]
Maytansinoid Antibody-Drug Conjugates: A Comparative Review of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a key payload in the development of antibody-drug conjugates (ADCs) for cancer therapy. Their ability to induce mitotic arrest and apoptosis in rapidly dividing tumor cells, combined with the specificity of monoclonal antibodies, offers a promising therapeutic strategy. This guide provides a comparative analysis of clinical trials involving several maytansinoid ADCs, presenting quantitative data, experimental protocols, and visual representations of their mechanism of action and clinical development workflows.
Mechanism of Action: Microtubule Disruption and Apoptosis
Maytansinoid ADCs exert their cytotoxic effects through a well-defined mechanism.[1][2] Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized. Inside the cell, the maytansinoid payload is released from the antibody and proceeds to disrupt microtubule dynamics.[3][4] Maytansinoids bind to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[4][5] This disruption of the microtubule network, a critical component of the mitotic spindle, triggers a mitotic arrest at the G2/M phase of the cell cycle.[2][6] Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[5][7] This process can involve the activation of spindle assembly checkpoint proteins and the p53-mediated apoptotic pathway.[7][8]
Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from clinical trials of prominent maytansinoid ADCs.
Lorvotuzumab Mertansine (B1676302) (IMGN901)
Target Antigen: CD56[9]
| Indication | Phase | Dosing Regimen | N | ORR | PFS/DoR | Key Adverse Events (Grade ≥3) | Reference |
| Relapsed/Refractory Multiple Myeloma | I | 112 mg/m² (MTD) | 37 | 42.9% (SD or better) | 15.5 months (DoR) | Fatigue, reversible renal insufficiency | [9][10][11] |
| Relapsed/Refractory Multiple Myeloma (in combination with lenalidomide (B1683929) and dexamethasone) | I | 75 mg/m² | 3 (initial cohort) | 2/3 PR | - | No drug-related Grade 3/4 AEs reported in the initial cohort | [12] |
| Relapsed/Refractory Pediatric Solid Tumors (Wilms tumor, rhabdomyosarcoma, neuroblastoma, etc.) | II | 110 mg/m² on days 1 and 8 of a 21-day cycle | 62 | 1 PR (rhabdomyosarcoma), 1 delayed CR (synovial sarcoma) | - | Hyperglycemia, colonic fistula/perforation, nausea/vomiting, increased ALT/AST | [13][14] |
| Extensive-Stage Small-Cell Lung Cancer (in combination with carboplatin/etoposide) | I/II | 112 mg/m² (RP2D), reduced to 90 mg/m² | Phase 2: 94 (Arm 1) | - | 6.2 months (Arm 1) vs. 6.7 months (Arm 2) | Peripheral neuropathy, serious infections (pneumonia, sepsis) | [15] |
Anetumab Ravtansine (BAY 949343)
Target Antigen: Mesothelin[1]
| Indication | Phase | Dosing Regimen | N | ORR | PFS | Key Adverse Events (Grade ≥3) | Reference |
| Recurrent Malignant Pleural Mesothelioma (vs. Vinorelbine) | II | 6.5 mg/kg every 3 weeks | 248 (randomized 2:1) | - | 4.3 months vs. 4.5 months | Neutropenia (1% vs 39%), pneumonia (4% vs 7%), dyspnea (6% vs 4%) | [2][16][17] |
| Recurrent Malignant Pleural Mesothelioma (in combination with Pembrolizumab) | I/II | 6.5 mg/kg every 3 weeks | Phase 2: 35 | 11% (combination) vs. 6% (pembrolizumab) | 12.2 months (combination) vs. 3.9 months (pembrolizumab) | Not significantly different from pembrolizumab (B1139204) alone | [1][18] |
| Platinum-Resistant/Refractory High-Grade Ovarian Cancer (in combination with Bevacizumab vs. Paclitaxel/Bevacizumab) | II | 2.2 mg/kg weekly | 57 (randomized) | 21% (ARB) vs. 65% (PB) | 5.3 months (ARB) vs. 12.7 months (PB) | Anemia (18% with ARB), Neutropenia (24% with PB) | [3] |
Coltuximab Ravtansine (SAR3419)
| Indication | Phase | Dosing Regimen | N | ORR | PFS/DoR/OS | Key Adverse Events (Grade ≥3) | Reference |
| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) | II | 55 mg/m² weekly x4, then bi-weekly | 61 (41 per-protocol) | 43.9% | PFS: 4.4 months, DoR: 4.7 months, OS: 9.2 months | Hepatotoxicity (3%), abdominal pain (3%) | [19][21][22] |
| Relapsed/Refractory DLBCL (in combination with Rituximab) | II | 55 mg/m² weekly x4, then bi-weekly | 52 (45 evaluable) | 31.1% | PFS: 3.9 months, DoR: 8.6 months, OS: 9.0 months | Gastrointestinal disorders, asthenia (most common AEs) | [23] |
| Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | II | 70 mg/m² (selected dose) | 36 (17 evaluable at selected dose) | 25.5% | DoR: 1.9 months | Peripheral motor neuropathy | [24][25][26] |
SAR566658
| Indication | Phase | Dosing Regimen | N | ORR | Stable Disease | Key Adverse Events (Grade ≥3) | Reference |
| CA6-Positive Advanced Solid Tumors | I | Escalating doses (10-240 mg/m²) | 114 | 1 CR, 8 PRs (highest ORR at 90 mg/m² D1,D8 and 190 mg/m²) | 39% | Keratopathy, diarrhea | [27][28][29] |
| CA6-Positive Metastatic Triple Negative Breast Cancer | II | 90 mg/m² or 120 mg/m² on days 1 and 8 every 3 weeks | - | Primary endpoint: ORR | Secondary endpoints: DCR, DoR, PFS, TTP | Ophthalmological toxicity | [30][31] |
Experimental Protocols
The clinical trials referenced in this guide generally followed a standard workflow for evaluating the safety and efficacy of the maytansinoid ADCs. The following diagram illustrates a typical experimental workflow for a Phase I/II clinical trial of an ADC.
Key Methodological Considerations:
-
Patient Population: Eligibility criteria are crucial and typically include confirmed diagnosis of a specific cancer type, expression of the target antigen, and a history of prior treatments.
-
Dosing and Administration: Phase I trials focus on determining the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) through dose escalation schemes. Administration is typically intravenous.
-
Efficacy Endpoints: Primary endpoints often include Objective Response Rate (ORR), with secondary endpoints such as Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR).
-
Safety and Tolerability: Comprehensive monitoring of adverse events is conducted throughout the trial, with grading according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
Conclusion
Clinical trials of maytansinoid ADCs have demonstrated both the promise and the challenges of this therapeutic class. While some agents have shown encouraging clinical activity in specific patient populations, others have not met their primary endpoints, highlighting the importance of target selection, patient stratification, and management of toxicities. The data presented in this guide offer a comparative overview to inform ongoing research and development efforts in the field of antibody-drug conjugates. Continued investigation into novel targets, linker technologies, and combination strategies will be critical to fully realize the potential of maytansinoid ADCs in oncology.
References
- 1. Randomized trial of anetumab ravtansine and pembrolizumab compared to pembrolizumab for mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curemeso.org [curemeso.org]
- 3. Randomized Phase II Study of Bevacizumab with Weekly Anetumab Ravtansine or Weekly Paclitaxel in Platinum-Resistant/Refractory High-Grade Ovarian Cancer (NCI Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD–56-positive Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Study to Assess the Safety and Pharmacokinetics of Single-agent Lorvotuzumab Mertansine (IMGN901) in Patients with Relapsed and/or Refractory CD-56-positive Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody-drug conjugate therapies in multiple myelomawhats next on the horizon? [explorationpub.com]
- 12. ashpublications.org [ashpublications.org]
- 13. ADVL1522: A phase 2 study of lorvotuzumab mertansine (IMGN901) in children with relapsed or refractory wilms tumor, rhabdomyosarcoma, neuroblastoma, pleuropulmonary blastoma, malignant peripheral nerve sheath tumor, or synovial sarcoma-A Children's Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Phase 1/2 Study of the CD56-Targeting Antibody-Drug Conjugate Lorvotuzumab Mertansine (IMGN901) in Combination With Carboplatin/Etoposide in Small-Cell Lung Cancer Patients With Extensive-Stage Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bayer’s Phase II trial for MPM drug fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Randomized Trial of Anetumab Ravtansine and Pembrolizumab Compared to Pembrolizumab for Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coltuximab ravtansine (SAR3419) phase II trial shows moderate clinical activity in R/R DLBCL patients [lymphomahub.com]
- 20. adcreview.com [adcreview.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Item - A phase II multicenter study of the anti-CD19 antibody drug conjugate coltuximab ravtansine (SAR3419) in patients with relapsed or refractory diffuse large B-cell lymphoma previously treated with rituximab-based immunotherapy. - University of Leicester - Figshare [figshare.le.ac.uk]
- 23. A phase II, single-arm, multicentre study of coltuximab ravtansine (SAR3419) and rituximab in patients with relapsed or refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Phase 2 Study of Coltuximab Ravtansine (SAR3419) Monotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia (ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 27. ascopubs.org [ascopubs.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
- 31. Study Evaluating Efficacy and Safety of SAR566658 Treatment in Patients With CA6 Positive Metastatic Triple Negative Breast Cancer [ctv.veeva.com]
Safety Operating Guide
Proper Disposal of Sulfo-PDBA-DM4: A Guide to Safety and Compliance
Disclaimer: Sulfo-PDBA-DM4 is an antibody-drug conjugate (ADC) that contains the highly potent cytotoxic agent DM4. The handling and disposal of this compound demand rigorous safety protocols to safeguard laboratory personnel and the environment. This document provides guidance based on established principles for managing cytotoxic agents. It is crucial to note that a specific, validated chemical inactivation protocol for this compound is not publicly available. Therefore, all researchers, scientists, and drug development professionals must consult the manufacturer's specific recommendations and their institution's environmental health and safety (EHS) department for comprehensive and validated disposal procedures.
Immediate Safety and Handling Information
Given the high potency of the DM4 payload, all procedures involving this compound must be performed in a designated controlled area by personnel who have received appropriate training.[1][2]
Personal Protective Equipment (PPE)
A thorough safety program for the management of cytotoxic agents integrates engineering controls, administrative procedures, and the use of personal protective equipment (PPE).[3] The minimum recommended PPE for handling this compound is outlined below.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. |
| Gown/Lab Coat | A disposable, impermeable gown should be worn. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory. |
| Respiratory Protection | A fit-tested respirator may be necessary, depending on the specific laboratory procedures and a thorough risk assessment. |
| This table provides a summary of general PPE requirements for the handling of cytotoxic compounds. |
Spill Management
In the case of a spill, prompt action is necessary to contain and decontaminate the affected area.
Small Spills (<5 mL):
-
Immediately alert personnel in the vicinity.
-
Don the appropriate PPE as specified above.
-
Absorb the spill using absorbent pads.
-
Clean the spill area first with a detergent solution, followed by a rinse with water, and a final wipe-down with 70% isopropyl alcohol.[3]
-
All materials used for cleaning must be disposed of as cytotoxic waste.
Large Spills (>5 mL):
-
Evacuate and secure the area to restrict access.
-
Adhere to your institution's established procedure for large-spill cleanup, which may necessitate the use of specialized spill kits and involve trained emergency response personnel.
Operational Disposal Plan
The correct disposal of this compound waste is of utmost importance and must comply with all institutional, local, and national regulations governing hazardous and cytotoxic waste.[4][5]
Waste Segregation
Any material that has been in contact with this compound must be segregated and treated as cytotoxic waste. This includes:
-
Any unused or expired product.
-
All contaminated laboratory materials (e.g., vials, pipette tips, and tubes).
-
All used PPE.
-
All materials used for decontamination and spill cleanup.
Cytotoxic waste must be collected in clearly labeled, leak-proof containers.[1][6] These containers are typically color-coded (e.g., yellow with a purple lid for sharps containers, or red bags) to differentiate them from other waste streams.[4][6]
Disposal Pathway
In the absence of a validated chemical inactivation protocol, the recommended disposal pathway for this compound waste is through a licensed hazardous waste disposal service that is equipped to handle cytotoxic materials. The standard method for the final disposal of such waste is high-temperature incineration.[4]
Chemical Inactivation (Cautionary Note)
Although chemical inactivation can be a viable method for treating cytotoxic waste, there are no readily available, validated protocols for maytansinoids such as DM4 in the public domain. The following are potential methods that would require extensive in-house validation prior to any implementation:
-
Alkaline Hydrolysis: This method employs a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures to decompose organic molecules.[7][8][9] While effective for a broad range of biological materials and certain chemicals, the specific conditions (reagent concentration, temperature, and duration) necessary for the complete degradation of this compound would need to be rigorously determined and validated.
-
Oxidative Degradation: Potent oxidizing agents like sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) are known to degrade some cytotoxic drugs. However, the efficacy of these agents against this compound has not been documented and would require comprehensive investigation.
It is critical to understand that attempting chemical inactivation without a validated protocol can be hazardous. Such attempts could result in incomplete degradation, the generation of other dangerous byproducts, and potential exposure of personnel to these toxic substances. [10][11][12][13][14]
Experimental Workflow for Disposal
The following diagram provides a logical workflow for the decision-making process regarding the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Conclusion and Recommendations
The safe and compliant disposal of this compound is essential. Due to the lack of a publicly available, validated chemical inactivation protocol, the most prudent approach is to manage all waste contaminated with this ADC as bulk cytotoxic waste.
Core Recommendations:
-
Consult with Experts: Prior to initiating any work with this compound, it is imperative to contact the manufacturer to request specific guidance on its disposal and deactivation. You must also consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all relevant local and national regulations.
-
Enforce Strict Segregation: A stringent waste segregation plan must be implemented to guarantee that all materials contaminated with this compound are collected in designated and correctly labeled cytotoxic waste containers.
-
Utilize Professional Disposal Services: All this compound waste should be disposed of through your institution's hazardous waste program, which will typically involve high-temperature incineration conducted by a licensed and qualified vendor.
-
Abstain from Unvalidated Procedures: Do not attempt any chemical inactivation methods that have not been explicitly validated for this compound by the manufacturer or another qualified entity.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this potent research compound, thereby minimizing risks to themselves, their colleagues, and the broader environment.
References
- 1. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. ebsaweb.eu [ebsaweb.eu]
- 8. Efficacy of Alkaline Hydrolysis as an Alternative Method for Treatment and Disposal of Infectious Animal Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaline hydrolysis process for treatment and disposal of Purex solvent waste [inis.iaea.org]
- 10. selectagents.gov [selectagents.gov]
- 11. Validation of Inactivation Methods for Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use: Procedure Validation | Compliance | Federal Select Agent Program [selectagents.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment and verification of chemical inactivation of peste des petits ruminants virus by virus isolation following virus capture using Nanotrap magnetic virus particles - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Sulfo-PDBA-DM4
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Sulfo-PDBA-DM4, a potent antibody-drug conjugate (ADC) cytotoxin. Due to its high potency, stringent adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
This compound is comprised of the highly toxic tubulin inhibitor DM4 conjugated to a linker.[] The DM4 payload is a powerful antimitotic agent that can cause cell death.[] Consequently, this ADC must be handled with extreme caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection needed for different procedures.
| PPE Level | Equipment | Recommended For |
| Level C | - Full-face air-purifying respirator with appropriate cartridges- Inner and outer chemical-resistant gloves (e.g., nitrile)- Disposable, hooded chemical-resistant coveralls- Chemical-resistant boots or shoe covers | - Weighing and reconstituting the lyophilized powder- Any procedure with a high risk of aerosol generation |
| Level D | - Safety glasses with side shields or splash goggles- Face shield- Lab coat- Chemical-resistant gloves (e.g., nitrile)- Closed-toe shoes | - Handling of diluted solutions in a certified chemical fume hood- General laboratory operations with low risk of splash or aerosolization |
Note: The selection of PPE should always be based on a site-specific risk assessment.
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for minimizing risk.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Refer to the manufacturer's instructions for specific temperature requirements. The compound should be stored in a designated, clearly labeled, and restricted-access location.
Handling Procedures:
-
Designated Area: All handling of this compound, especially the potent solid form, must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box.[3]
-
Weighing and Reconstitution:
-
Perform these operations within a containment system (e.g., a balance enclosure within a fume hood) to prevent the dispersion of the potent powder.
-
Use dedicated, calibrated equipment.
-
Slowly add the solvent to the solid to avoid aerosolization.
-
-
Solution Handling:
-
Clearly label all solutions with the compound name, concentration, date, and hazard warning.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spills.
-
Avoid generating aerosols.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, coveralls, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
Decontamination and Disposal:
-
Decontaminate: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. Consult your institution's safety office for appropriate decontamination solutions and procedures.
-
Disposal: All this compound waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal protocols.
Spill Management Workflow
In the event of a spill, a rapid and coordinated response is critical. The following diagram outlines the general workflow for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
By implementing these safety measures and operational plans, researchers can minimize the risks associated with handling the highly potent ADC, this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
